1-(6-Chloropyridazin-3-yl)azetidin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVGWHFIGNYWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible and scientifically supported synthesis pathway for 1-(6-chloropyridazin-3-yl)azetidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the preparation of key intermediates, followed by the crucial nucleophilic aromatic substitution reaction to yield the final product. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow are provided to facilitate understanding and replication in a laboratory setting.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a convergent synthesis strategy. The pathway involves the independent preparation of two key building blocks: azetidin-3-ol and 3,6-dichloropyridazine. The final step involves a nucleophilic aromatic substitution (SNAr) reaction between these two intermediates.
The overall synthetic transformation can be visualized as follows:
Figure 1: Proposed synthesis pathway for this compound.
Synthesis of Intermediates
Preparation of Azetidin-3-ol
Azetidin-3-ol is a key intermediate, and its synthesis is typically achieved in a two-step process starting from epichlorohydrin and benzylamine, followed by a debenzylation step.
Experimental Protocol:
Step 1: Synthesis of 1-Benzylazetidin-3-ol
-
To a solution of benzylamine (1.0 eq) in methanol, epichlorohydrin (1.1 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 24 hours and then refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an aqueous solution of sodium hydroxide (2.5 eq) and heated at 80 °C for 4 hours to facilitate cyclization.
-
After cooling to room temperature, the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 1-benzylazetidin-3-ol, which can be purified by column chromatography.
Step 2: Synthesis of Azetidin-3-ol (Debenzylation)
-
1-Benzylazetidin-3-ol (1.0 eq) is dissolved in ethanol.
-
Palladium on carbon (10 wt. %, 0.1 eq) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield azetidin-3-ol.
Preparation of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is the second key intermediate, synthesized from maleic anhydride.
Experimental Protocol:
Step 1: Synthesis of Pyridazine-3,6-diol
-
Maleic anhydride (1.0 eq) is added portion-wise to a solution of hydrazine hydrate (1.0 eq) in water.
-
The mixture is heated to reflux for 4-6 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold water, and dried to give pyridazine-3,6-diol.
Step 2: Synthesis of 3,6-Dichloropyridazine
-
Pyridazine-3,6-diol (1.0 eq) is added to phosphorus oxychloride (POCl3, 3.0-5.0 eq).
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the excess POCl3 is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,6-dichloropyridazine.
Synthesis of this compound
The final step is a nucleophilic aromatic substitution reaction where the secondary amine of azetidin-3-ol displaces one of the chlorine atoms of 3,6-dichloropyridazine. The reaction is expected to occur regioselectively at the 3-position of the pyridazine ring.
Experimental Protocol:
-
To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, 3,6-dichloropyridazine (1.0 eq) is added.
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), is added to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product. Please note that the data for the final product is predicted based on analogous reactions due to the absence of specific literature values.
Table 1: Properties of Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Benzylamine | C7H9N | 107.15 | Colorless liquid |
| Epichlorohydrin | C3H5ClO | 92.52 | Colorless liquid |
| 1-Benzylazetidin-3-ol | C10H13NO | 163.22 | White to off-white solid |
| Azetidin-3-ol | C3H7NO | 73.09 | White solid |
| Maleic anhydride | C4H2O3 | 98.06 | White crystalline solid |
| Pyridazine-3,6-diol | C4H4N2O2 | 112.09 | White to yellow solid |
| 3,6-Dichloropyridazine | C4H2Cl2N2 | 148.98 | White to light yellow solid |
Table 2: Reaction Conditions and Expected Outcome for the Final Synthesis Step
| Parameter | Value/Condition |
| Reactants | Azetidin-3-ol, 3,6-Dichloropyridazine |
| Stoichiometry | 1:1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Predicted Yield | 60-80% |
| Purification | Silica gel column chromatography |
Table 3: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C7H8ClN3O |
| Molecular Weight | 185.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl3, 400 MHz) | δ 7.2-7.4 (d, 1H), 6.8-7.0 (d, 1H), 4.6-4.8 (m, 1H), 4.2-4.4 (t, 2H), 3.8-4.0 (t, 2H), 2.5-2.7 (br s, 1H) |
| 13C NMR (CDCl3, 101 MHz) | δ 158.1, 150.2, 129.5, 117.8, 65.4, 55.3 (2C) |
| Mass Spectrum (ESI+) | m/z 186.0 [M+H]+ |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the final product from the key intermediates.
Figure 2: Experimental workflow for the final synthesis step.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that the proposed conditions for the final step are based on established reactivity patterns of similar compounds and may require optimization for specific laboratory settings. Standard safety precautions should be followed when handling all chemicals mentioned in this document.
Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the postulated mechanisms of action for the novel compound 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. As of the date of this document, direct experimental data for this specific molecule is not publicly available. The proposed mechanisms are extrapolated from the known pharmacological activities of its core structural motifs: the 6-chloropyridazin-3-yl group and the azetidin-3-ol moiety. The experimental protocols, data tables, and signaling pathways presented herein are theoretical and intended to serve as a roadmap for future investigation.
Introduction
This compound is a synthetic heterocyclic compound featuring a chloropyridazine ring linked to an azetidinol group. This unique structural combination suggests the potential for multifaceted pharmacological activity. Analysis of structurally related compounds allows for the formulation of three primary hypothetical mechanisms of action:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The 6-chloropyridazin-3-yl moiety is present in compounds known to exhibit affinity for nAChRs, particularly the α4β2 subtype.
-
GABA Transporter (GAT) Inhibition: Azetidin-3-ol derivatives have been identified as inhibitors of GABA transporters, specifically GAT-1 and GAT-3.
-
GABA-A Receptor Antagonism: The pyridazine core is also found in molecules that act as antagonists at the GABA-A receptor.
This guide will explore each of these potential mechanisms in detail, providing hypothetical signaling pathways, illustrative data tables, and proposed experimental workflows to validate these hypotheses.
Postulated Mechanism 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 6-chloropyridazin-3-yl functional group is a key pharmacophore in a class of compounds that have demonstrated binding affinity for neuronal nAChRs. It is hypothesized that this compound may act as a modulator of these receptors, potentially as an agonist or antagonist, leading to downstream effects on neuronal excitability and neurotransmitter release.
Hypothetical Signaling Pathway
The following diagram illustrates the potential interaction of the compound with the α4β2 nAChR, a common subtype in the central nervous system.
Illustrative Quantitative Data
The following table represents the type of data that would be generated from radioligand binding assays to determine the affinity of the compound for various nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) |
| This compound | α4β2 | Expected in low nM range |
| This compound | α7 | To be determined |
| This compound | α3β4 | To be determined |
| Nicotine (Control) | α4β2 | Known value |
Proposed Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human α4β2 nAChR.
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
[³H]-Epibatidine (radioligand).
-
This compound (test compound).
-
Nicotine (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and nicotine.
-
In a 96-well plate, add binding buffer, membrane preparation, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound/nicotine at various concentrations.
-
Add [³H]-Epibatidine to all wells to a final concentration appropriate for the receptor subtype.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.
Postulated Mechanism 2: GABA Transporter (GAT) Inhibition
The azetidin-3-ol scaffold is a known constituent of compounds that inhibit the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By blocking GABA transporters, particularly GAT-1 and GAT-3, this compound could increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Hypothetical Experimental Workflow
The following diagram outlines a potential workflow for assessing the GAT inhibitory activity of the compound.
Illustrative Quantitative Data
This table shows the potential inhibitory concentrations (IC₅₀) of the compound against different GABA transporters.
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |
| This compound | To be determined | To be determined | To be determined |
| Tiagabine (Control for GAT-1) | Known value | >100 | >100 |
| SNAP-5114 (Control for GAT-2/3) | >100 | Known value | Known value |
Proposed Experimental Protocol: [³H]-GABA Uptake Assay
Objective: To measure the inhibitory effect of this compound on GABA uptake by human GAT-1, GAT-2, and GAT-3.
Materials:
-
HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.
-
[³H]-GABA.
-
This compound (test compound).
-
Known GAT inhibitors (e.g., Tiagabine for GAT-1).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation counter.
Procedure:
-
Plate the GAT-expressing cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound and control inhibitors.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or control at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a mixture of non-labeled GABA and [³H]-GABA to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the log concentration of the compound.
Postulated Mechanism 3: GABA-A Receptor Antagonism
The pyridazine ring is a structural feature of some known GABA-A receptor antagonists. It is plausible that this compound could bind to the GABA-A receptor complex and inhibit its function, thereby reducing the inhibitory effects of GABA and potentially leading to an excitatory effect.
Hypothetical Logical Relationship Diagram
This diagram illustrates the logical flow for investigating the potential GABA-A receptor antagonist activity.
Illustrative Quantitative Data
The following table presents potential results from a two-electrode voltage clamp experiment on Xenopus oocytes expressing GABA-A receptors.
| GABA-A Subtype | GABA EC₅₀ (µM) | % Inhibition by 10 µM Compound |
| α1β2γ2 | Known value | To be determined |
| α2β3γ2 | Known value | To be determined |
| α5β3γ2 | Known value | To be determined |
Proposed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional effects of this compound on different GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
This compound (test compound).
-
GABA.
-
Bicuculline (positive control antagonist).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
Procedure:
-
Prepare and inject cRNAs for the desired GABA-A receptor subunit combination into Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Establish a baseline GABA concentration-response curve by perfusing the oocyte with increasing concentrations of GABA and measuring the peak inward current.
-
Wash out the GABA and perfuse the oocyte with a fixed concentration of this compound for a few minutes.
-
In the continued presence of the test compound, re-determine the GABA concentration-response curve.
-
Compare the GABA EC₅₀ and maximal current in the presence and absence of the test compound to determine the nature of the modulation (e.g., competitive or non-competitive antagonism).
-
Repeat for different GABA-A receptor subtypes.
Conclusion
The novel chemical entity this compound holds significant therapeutic promise due to its structural similarity to compounds with known activities at key neurological targets. The postulated mechanisms of action—nAChR modulation, GABA transporter inhibition, and GABA-A receptor antagonism—are not mutually exclusive and could occur concurrently, leading to a complex pharmacological profile. The experimental frameworks provided in this guide offer a comprehensive strategy for the systematic evaluation of this compound. Elucidating the precise mechanism of action will be crucial for its future development as a potential therapeutic agent for neurological and psychiatric disorders. Rigorous investigation is required to validate these hypotheses and to characterize the full pharmacological and toxicological profile of this promising molecule.
An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological significance of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and its constituent chemical moieties—the 6-chloropyridazine core and the azetidin-3-ol substituent. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel pyridazine-based compounds in medicinal chemistry and drug discovery.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O | Calculated |
| Molecular Weight | 185.61 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO and methanol | Inferred |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution reaction. This common method in heterocyclic chemistry involves the displacement of a halide on an aromatic ring by a nucleophile. In this case, the secondary amine of azetidin-3-ol acts as the nucleophile, attacking the electron-deficient pyridazine ring.
Proposed Synthetic Pathway
A plausible synthetic route would involve the reaction of 3,6-dichloropyridazine with azetidin-3-ol. The reaction is anticipated to proceed via a nucleophilic substitution mechanism where the azetidine nitrogen displaces one of the chlorine atoms on the pyridazine ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar documented reactions. Optimization of reaction conditions, including temperature, solvent, and base, would be necessary to achieve a high yield of the desired product.
Materials:
-
3,6-Dichloropyridazine
-
Azetidin-3-ol hydrochloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of azetidin-3-ol hydrochloride in the chosen solvent, add the base (approximately 2-3 equivalents) and stir at room temperature for 30 minutes to liberate the free base.
-
Add 3,6-dichloropyridazine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature may range from 80°C to 120°C, depending on the solvent.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
High-resolution mass spectrometry (HRMS)
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the pyridazine core is a well-established pharmacophore found in numerous biologically active compounds.[1][2] Derivatives of pyridazine have been reported to exhibit a wide array of pharmacological activities.[1][3]
The azetidine moiety is also a valuable scaffold in medicinal chemistry, often used to improve physicochemical properties and introduce conformational rigidity.[4]
Potential Therapeutic Areas
Based on the known activities of related pyridazine compounds, this compound could be investigated for a variety of therapeutic applications.
Caption: Potential pharmacological activities of pyridazine derivatives.
The diverse biological activities of pyridazine derivatives suggest that they can interact with a variety of biological targets.[1][2][3] For instance, different pyridazine-containing molecules have been shown to act as:
-
Anticancer agents: By inhibiting various kinases involved in cell proliferation and survival.
-
Antimicrobial agents: Through the inhibition of essential microbial enzymes.
-
Anti-inflammatory drugs: Potentially via the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
-
Cardiovascular drugs: By modulating the activity of ion channels or receptors in the cardiovascular system.
-
Central Nervous System (CNS) active agents: By binding to various receptors in the brain.[5]
Safety and Handling
Specific toxicity data for this compound is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information on the starting materials, refer to their respective Material Safety Data Sheets (MSDS).
Conclusion
This compound represents an unexplored molecule with potential for applications in drug discovery, given the established pharmacological importance of its constituent pyridazine and azetidine scaffolds. This technical guide provides a theoretical framework for its synthesis and outlines potential areas for biological investigation. Further experimental research is necessary to elucidate its precise chemical properties, develop an optimized synthetic protocol, and evaluate its biological activity and mechanism of action.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the structural analogs of 1-(6-chloropyridazin-3-yl)azetidin-3-ol, a heterocyclic compound of interest in modern medicinal chemistry. The core structure, combining a substituted pyridazine ring with an azetidin-3-ol moiety, presents a promising scaffold for the development of novel therapeutic agents. This document details the synthesis, biological activity, and potential signaling pathways associated with this class of compounds, with a particular focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities targeting the central nervous system and other therapeutic areas where nAChRs play a crucial role.
Core Compound and its Therapeutic Rationale
The lead compound, this compound, features a 6-chloropyridazine group, a known pharmacophore that imparts significant biological activity, linked to an azetidin-3-ol ring, a versatile and increasingly utilized scaffold in drug discovery due to its favorable physicochemical properties and ability to provide three-dimensional diversity. The combination of these two moieties suggests a strong potential for interaction with various biological targets.
Biological Target and Signaling Pathway
Based on extensive research into structurally related 6-chloropyridazin-3-yl derivatives, the primary biological targets for this class of compounds are neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention. Modulation of nAChR activity has been a key strategy in the development of treatments for various neurological and psychiatric disorders.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by agonists such as acetylcholine or synthetic ligands leads to the opening of the ion channel, resulting in a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane and initiates a cascade of downstream signaling events. The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and are key targets for drug discovery.
The binding of an agonist to the nAChR triggers a conformational change that opens the channel pore. The subsequent influx of calcium ions acts as a second messenger, activating various intracellular signaling pathways, including:
-
Protein Kinase A (PKA) and C (PKC) Pathways: Calcium can activate adenylyl cyclase and phospholipase C, leading to the production of cyclic AMP (cAMP) and diacylglycerol (DAG)/inositol trisphosphate (IP₃), respectively. These molecules, in turn, activate PKA and PKC, which phosphorylate a variety of downstream targets, influencing neuronal excitability and gene expression.
-
Calmodulin-dependent Kinase (CaMK) Pathway: Calcium ions can bind to calmodulin, which then activates CaMKs. These kinases are involved in synaptic plasticity and the regulation of neurotransmitter synthesis and release.
-
Extracellular signal-Regulated Kinase (ERK) Pathway: nAChR activation can also lead to the activation of the Ras/Raf/MEK/ERK signaling cascade, which plays a critical role in cell proliferation, differentiation, and survival.
Below is a diagram illustrating the general signaling pathway of nicotinic acetylcholine receptors.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Structure-Activity Relationship (SAR) of Analogous 6-Chloropyridazin-3-yl Derivatives
While specific quantitative data for a series of this compound analogs is not publicly available, valuable insights into the structure-activity relationships can be drawn from studies on analogous compounds where the azetidin-3-ol moiety is replaced by other cyclic amines. A study on 6-chloropyridazin-3-yl derivatives with various diazacyclic systems revealed potent affinity for neuronal nAChRs, with Ki values in the nanomolar range.[1]
The following table summarizes the binding affinities of these analogous compounds for the α4β2 nAChR subtype.
| Compound ID | Cyclic Amine Moiety | R¹ | R² | Ki (nM) for α4β2 nAChR |
| 1a | 3,8-Diazabicyclo[3.2.1]octane | H | H | 1.5 |
| 1b | 3,8-Diazabicyclo[3.2.1]octane | CH₃ | H | 2.3 |
| 1c | 3,8-Diazabicyclo[3.2.1]octane | CH₃ | CH₃ | 3.1 |
| 2a | 2,5-Diazabicyclo[2.2.1]heptane | H | H | 0.8 |
| 2b | 2,5-Diazabicyclo[2.2.1]heptane | CH₃ | H | 1.2 |
| 3a | Piperazine | H | H | 10.5 |
| 3b | Piperazine | CH₃ | H | 15.2 |
| 4a | Homopiperazine | H | H | 25.0 |
Data extracted from Toma, L. et al. J. Med. Chem. 2002, 45, 18, 4011-4017.[1]
Key SAR Observations from Analogous Series:
-
Nature of the Cyclic Amine: The bicyclic amine systems (diazabicyclo[3.2.1]octane and diazabicyclo[2.2.1]heptane) generally exhibit higher affinity than the monocyclic amines (piperazine and homopiperazine). This suggests that the conformational rigidity and spatial arrangement of the nitrogen atoms in the bicyclic systems are crucial for optimal interaction with the receptor.
-
Substitution on the Second Nitrogen: Methylation of the second nitrogen atom in the cyclic amine moiety generally leads to a slight decrease in binding affinity. This indicates that a free N-H group may be involved in a favorable interaction with the receptor, or that the steric bulk of the methyl group is detrimental to binding.
These findings suggest that for the this compound series, modifications to the azetidine ring, such as the introduction of substituents or alteration of the stereochemistry at the 3-position, could significantly impact nAChR affinity and selectivity.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established chemical literature.
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and a suitably substituted azetidin-3-ol derivative.
Caption: General workflow for the synthesis of target compounds.
Detailed Protocol for N-Arylation:
-
Reactant Preparation: To a solution of the desired substituted azetidin-3-ol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Initiation: Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound analog.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Binding Assay Protocol (General)
The affinity of the synthesized analogs for nAChR subtypes can be determined using radioligand binding assays.
Caption: Workflow for a typical in vitro radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. The insights gained from analogous series of 6-chloropyridazin-3-yl derivatives provide a strong rationale for the synthesis and evaluation of a focused library of analogs. Future research should concentrate on systematically exploring substitutions on the azetidin-3-ol ring to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such a drug discovery program. Further elucidation of the specific nAChR subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator) of these compounds will be critical in advancing this chemical series towards clinical development.
References
An In-depth Technical Guide to the Synthesis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(6-chloropyridazin-3-yl)azetidin-3-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with both the pyridazine and azetidine scaffolds. Pyridazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The incorporation of the strained azetidine ring can introduce unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.
This guide details a plausible synthetic pathway, outlines detailed experimental protocols based on analogous reactions, presents key quantitative data in a structured format, and includes visualizations to illustrate the synthetic workflow.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The most direct and logical approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of one of the chlorine atoms of 3,6-dichloropyridazine with the secondary amine of azetidin-3-ol. The pyridazine ring is sufficiently electron-deficient to facilitate this type of substitution.
The general synthetic workflow is depicted below:
Experimental Protocols
While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following detailed experimental procedures are proposed based on established methods for similar SNAr reactions involving 3,6-dichloropyridazine and secondary amines.[4][5]
Synthesis of 3,6-Dichloropyridazine (Starting Material)
3,6-Dichloropyridazine can be synthesized from maleic hydrazide or pyridazine-3,6-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol (1 equivalent).
-
Under a nitrogen atmosphere, slowly add phosphorus oxychloride (5 equivalents) at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12 hours.
-
After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.
Synthesis of this compound (Target Compound)
Protocol:
-
In a sealed reaction vessel, dissolve azetidin-3-ol hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
To this solution, add 3,6-dichloropyridazine (1.1 equivalents).
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following tables summarize the key chemical and physical properties of the reactants and the expected product.
Table 1: Properties of Key Reactants
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 |
| Azetidin-3-ol | C₃H₇NO | 73.09 | 45347-82-8 |
Table 2: Expected Properties and Characterization Data for this compound
| Property | Expected Value/Data |
| Molecular Formula | C₇H₈ClN₃O |
| Molecular Weight | 185.61 g/mol |
| ¹H NMR (Predicted) | Signals corresponding to the pyridazine ring protons and the azetidine ring protons. The chemical shifts will be influenced by the electronic nature of the substituents. |
| ¹³C NMR (Predicted) | Resonances for the carbon atoms of the pyridazine and azetidine rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Purity (Typical) | >95% after purification |
Potential Biological Significance and Signaling Pathways
While the specific biological activity and mechanism of action for this compound are not yet well-defined in the literature, derivatives of both pyridazine and azetidine are known to interact with various biological targets. Pyridazinone derivatives, for example, have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
The potential interaction of pyridazinyl-azetidinol derivatives with such a signaling pathway is a promising area for future research.
Conclusion
The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The proposed synthetic route via nucleophilic aromatic substitution is a robust and versatile method for accessing these compounds. Further optimization of the reaction conditions and comprehensive biological evaluation are warranted to fully elucidate the potential of this chemical scaffold in drug development. This guide provides a solid foundation for researchers to initiate and advance their investigations into this exciting class of molecules.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a specific and detailed experimental analysis of the biological activity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol is not available in the public domain. This guide, therefore, presents a comprehensive overview of the predicted biological activities based on the well-documented pharmacology of its core chemical moieties: the 6-chloropyridazine ring and the azetidin-3-ol scaffold. The experimental data and protocols provided are derived from studies on structurally related compounds and are intended to serve as a foundational resource for future research and development of this specific molecule.
Introduction
The compound this compound is a novel chemical entity that merges two pharmacologically significant scaffolds. The 6-chloropyridazine core is a key feature in a variety of bioactive molecules, demonstrating a range of activities including, but not limited to, nicotinic acetylcholine receptor (nAChR) modulation, anti-inflammatory effects, and anticancer properties through mechanisms such as PARP-1 inhibition. The azetidin-3-ol moiety is a recognized valuable building block in medicinal chemistry, frequently incorporated into compounds targeting neurological disorders and infectious diseases. The strategic combination of these two moieties suggests that this compound could possess a unique and potent pharmacological profile, making it a compound of significant interest for further investigation. This document aims to provide a detailed technical guide to its potential biological activities, supported by data from analogous compounds and detailed experimental methodologies.
Predicted Biological Activities and Supporting Data from Analogous Compounds
Based on the activities of structurally related molecules, the primary predicted biological activities for this compound are:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation
-
Anti-inflammatory and Analgesic Activity
-
Anticancer Activity (Potentially via PARP-1 Inhibition)
The following tables summarize quantitative data from studies on compounds containing the 6-chloropyridazine moiety, which suggest the potential potency of the target compound.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of 6-Chloropyridazin-3-yl Analogs
| Compound/Analog | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| 3-(Piperazin-1-yl)-6-chloropyridazine | Neuronal nAChRs | Radioligand Binding | 10-50 | [1] |
| 3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-chloropyridazine | α4β2 nAChR | Radioligand Binding | 5-20 | [1] |
Table 2: Anti-inflammatory and Analgesic Activity of Pyridazine Derivatives
| Compound/Analog | Assay Type | Endpoint | Result | Reference |
| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Acetic acid-induced writhing (in vivo) | % Inhibition of writhing | Moderate to Good | [2] |
Table 3: Anticancer Activity of Chloropyridazine Derivatives
| Compound/Analog | Cancer Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde derivatives | Various mammalian cancer cell lines | Growth Inhibition Assay | % Growth Inhibition | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in evaluating the predicted biological activities of this compound.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol is adapted from competitive radioligand binding assays used for nAChR ligands.[4][5]
-
Objective: To determine the binding affinity of the test compound for specific nAChR subtypes.
-
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Test compound (this compound).
-
Non-specific binding control (e.g., nicotine or unlabeled agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Anti-inflammatory Activity: Albumin Denaturation and HRBC Membrane Stabilization Assays
These assays provide a preliminary indication of anti-inflammatory potential.[6]
-
Objective: To assess the ability of the test compound to inhibit protein denaturation and stabilize red blood cell membranes, which are processes associated with inflammation.
-
A. Albumin Denaturation Assay:
-
Materials: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS, pH 6.4), test compound, standard drug (e.g., diclofenac sodium).
-
Procedure:
-
Prepare a solution of the test compound and standard drug in PBS.
-
To this solution, add a solution of albumin.
-
Incubate the mixture at 37°C for 20 minutes followed by heating at 51°C for 20 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation.
-
-
-
B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
-
Materials: Fresh human blood, isotonic buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4), test compound, standard drug (e.g., diclofenac sodium).
-
Procedure:
-
Prepare a suspension of HRBCs in isotonic buffer.
-
Add the test compound or standard drug to the HRBC suspension.
-
Incubate at 56°C for 30 minutes to induce hemolysis.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
-
PARP-1 Inhibition Assay
This is a common method to screen for inhibitors of the PARP-1 enzyme.[7][8][9]
-
Objective: To determine the inhibitory effect of the test compound on the enzymatic activity of PARP-1.
-
Materials:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., sheared salmon sperm DNA).
-
NAD⁺ (substrate).
-
Histone H4-coated 96-well plates.
-
Anti-pADPr antibody and a secondary HRP-conjugated antibody.
-
TMB substrate.
-
Stop solution (e.g., 0.2 N HCl).
-
-
Procedure:
-
To the histone H4-coated wells, add the test compound at various concentrations.
-
Add a mixture of PARP-1 enzyme and activated DNA.
-
Initiate the reaction by adding NAD⁺ and incubate for a set time (e.g., 30 minutes).
-
Wash the plate to remove unreacted components.
-
Add the anti-pADPr primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody and incubate.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The signal is proportional to the amount of poly(ADP-ribose) (pADPr) formed, and a decrease in signal indicates inhibition of PARP-1.
-
Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the effect of a compound on cell viability.[10][11][12][13][14]
-
Objective: To evaluate the cytotoxicity of the test compound against cancer cell lines.
-
Materials:
-
Selected cancer cell lines.
-
Cell culture medium and supplements.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Role of PARP1 in DNA Repair and Effect of PARP Inhibitors.
Experimental Workflows
Caption: General Workflow for an MTT Cytotoxicity Assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its constituent chemical moieties provides a strong basis for predicting its pharmacological potential. The presence of the 6-chloropyridazine group suggests that this compound is a promising candidate for investigation as a modulator of nicotinic acetylcholine receptors, as an anti-inflammatory and analgesic agent, and as a potential anticancer therapeutic, possibly through the inhibition of PARP-1. The azetidin-3-ol scaffold further enhances its drug-like properties and potential for interaction with biological targets. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for the comprehensive biological evaluation of this intriguing molecule. Future in-depth studies are warranted to elucidate the precise mechanisms of action and therapeutic applications of this compound.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journalaprj.com [journalaprj.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Elusive Structure-Activity Relationship of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel heterocyclic compounds have shown significant interest in the pyridazine scaffold due to its diverse pharmacological activities.[1] However, a comprehensive structure-activity relationship (SAR) profile for the specific molecule, 1-(6-chloropyridazin-3-yl)azetidin-3-ol, remains largely undefined in publicly accessible scientific literature. This technical guide aims to collate the available information on related structures to provide a foundational understanding and to highlight areas for future research.
Insights from Related Pyridazine Derivatives
Research into 6-chloropyridazin-3-yl derivatives has revealed their potential as potent nicotinic acetylcholine receptor (nAChR) agents. A study focused on derivatives where the 6-chloropyridazin-3-yl moiety is attached to various diazabicycloalkanes, piperazines, and homopiperazines demonstrated that these compounds exhibit high affinity for neuronal nAChRs, with Ki values in the nanomolar range.[2] This suggests that the 6-chloropyridazinyl group is a key pharmacophore for interacting with this class of receptors.
Furthermore, the broader class of pyridazinone derivatives has been extensively explored for a multitude of pharmacological effects, including:
-
Anticancer
-
Antimicrobial
-
Anticonvulsant
-
Analgesic and Anti-inflammatory (through inhibition of enzymes like COX)[1][3]
These studies indicate that modifications to the pyridazine core can significantly modulate the biological activity and target selectivity.
The Role of the Azetidine Moiety
The azetidine ring is a valuable scaffold in medicinal chemistry, often used to introduce conformational rigidity and to serve as a versatile anchor for further functionalization. While no specific data was found for this compound, the azetidin-3-ol substructure is a common feature in drug discovery programs. For instance, N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides have been identified as covalent inhibitors of KRASG12C, a critical target in cancer therapy.[4] This highlights the potential for the azetidine hydroxyl group to participate in key interactions with biological targets.
Synthesis and Chemical Properties
The synthesis of the core components of this compound is documented. 6-Chloropyridazin-3-ol can be synthesized from 3,6-dichloropyridazine.[5] The general synthesis of pyridazinone derivatives often involves the condensation of a dicarbonyl compound with hydrazine or its derivatives.[6]
Future Directions and Unanswered Questions
The absence of specific SAR data for this compound presents a clear gap in the current scientific knowledge. To elucidate its therapeutic potential, future research should focus on:
-
Synthesis of a focused library of analogs: This would involve systematic modifications of both the pyridazine and azetidine rings. Key modifications could include:
-
Substitution of the chloro group on the pyridazine ring with other halogens, alkyl, or aryl groups.
-
Variation of the substituent at the 3-position of the azetidine ring (e.g., esterification or etherification of the hydroxyl group).
-
Introduction of substituents on the azetidine ring itself.
-
-
Broad biological screening: Analogs should be screened against a diverse panel of biological targets, including nAChRs, various kinases, and other enzymes known to be modulated by pyridazine-containing compounds.
-
Detailed mechanistic studies: For any active compounds, further investigation into their mechanism of action at the molecular level will be crucial.
Experimental Protocols of Related Compounds
While specific protocols for this compound are unavailable, the following provides an overview of general methodologies used for similar compounds.
General Synthesis of Pyridazinone Derivatives
A common route for the synthesis of pyridazinone derivatives involves the reaction of a 4-oxo-butanoic acid with hydrazine hydrate.[6] Further modifications can be achieved through condensation reactions with aromatic aldehydes and subsequent reactions with reagents like ethyl bromoacetate to introduce different side chains.[6]
Nicotinic Acetylcholine Receptor Binding Assays
For compounds targeting nAChRs, binding affinity is typically determined using radioligand binding assays. This involves incubating the test compound with membranes prepared from cells expressing the specific nAChR subtype (e.g., α4β2) and a radiolabeled ligand, such as [³H]epibatidine. The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.[2]
KRASG12C Covalent Binding Assay
For assessing covalent inhibition of KRASG12C, a mass spectrometry-based assay can be employed. This method directly measures the formation of a covalent adduct between the inhibitor and the cysteine-12 residue of the KRAS protein. The extent of protein modification is quantified over time to determine the rate of inactivation.[4]
Visualizing Research Logic
To guide future research efforts, the following diagrams illustrate a potential workflow for investigating the SAR of this compound.
Figure 1: A proposed workflow for the systematic investigation of the structure-activity relationship of this compound.
Figure 2: A conceptual diagram illustrating the potential mechanism of action for a novel this compound analog.
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper details the hypothetical discovery and preclinical evaluation of a novel heterocyclic compound, 1-(6-chloropyridazin-3-yl)azetidin-3-ol. This molecule was rationally designed by combining the structural features of pyridazines, known for their diverse pharmacological activities, and the azetidine scaffold, a desirable element in modern medicinal chemistry. This guide outlines the synthetic route, proposed biological screening cascade, and potential mechanisms of action, providing a comprehensive overview for researchers in drug discovery and development.
Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][2][3] The substitution pattern on the pyridazine ring plays a crucial role in defining its pharmacological profile. The 6-chloro substitution, in particular, has been explored in the context of nicotinic acetylcholine receptor (nAChR) modulators.[4]
Concurrently, the azetidine motif has gained significant traction in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent placement.[5] The incorporation of an azetidin-3-ol moiety can introduce a key hydrogen bonding interaction with biological targets.
The rational design of this compound was based on the hypothesis that the combination of the 6-chloropyridazine core with the azetidin-3-ol side chain would lead to a novel compound with a unique pharmacological profile, potentially targeting kinases or other ATP-binding proteins, a common target for pyridazine-based compounds. This document serves as a technical guide to its synthesis, proposed biological evaluation, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound is proposed to be a two-step process, commencing with the synthesis of the key intermediates, 6-chloropyridazin-3-ol and azetidin-3-ol.
Synthesis of Precursors
6-Chloropyridazin-3-ol: This intermediate can be synthesized from 3,6-dichloropyridazine. A common method involves the selective hydrolysis of one of the chloro groups. For instance, reaction of 3,6-dichloropyridazine with potassium acetate in a mixture of acetic acid and water under microwave irradiation can yield 6-chloro-2H-pyridazin-3-one, which exists in tautomeric equilibrium with 6-chloropyridazin-3-ol.[6]
Azetidin-3-ol: The synthesis of azetidin-3-ol can be achieved through various established methods. One common approach involves the cyclization of a suitably protected 1,3-aminopropanol derivative. For example, a process starting from an epoxy halide and a primary amine can lead to a 1-substituted azetidin-3-ol derivative, from which the protecting group can be removed to yield azetidin-3-ol.[7]
Final Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with the secondary amine of azetidin-3-ol.
Experimental Protocol:
-
To a solution of 6-chloropyridazin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add azetidin-3-ol (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization: The structure of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Proposed Biological Evaluation
Given the broad spectrum of activities associated with pyridazine derivatives, a hierarchical screening approach is proposed to identify the biological targets of this compound.
Initial High-Throughput Screening (HTS)
An initial screening against a broad panel of kinases is recommended, as many pyridazine-containing compounds are known to be kinase inhibitors. A typical HTS workflow is depicted below.
Caption: High-Throughput Screening Workflow for Kinase Inhibition.
Dose-Response and Selectivity Profiling
For any identified "hits" from the primary screen, dose-response studies would be conducted to determine the half-maximal inhibitory concentration (IC50). Subsequently, the compound would be tested against a panel of related kinases to assess its selectivity.
| Parameter | Description | Methodology |
| IC50 Determination | Concentration of the compound required to inhibit 50% of the target enzyme's activity. | Serial dilution of the compound followed by in vitro activity assay. |
| Selectivity Profiling | Assessment of the compound's inhibitory activity against a panel of related and unrelated kinases. | In vitro kinase assays against a commercially available kinase panel. |
Cellular Assays
To confirm the on-target activity in a cellular context, assays would be performed using cell lines where the identified target kinase plays a key role.
Experimental Protocol (Hypothetical Cellular Assay for a Target Kinase):
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Potential Signaling Pathway Involvement
Should this compound be identified as a potent and selective kinase inhibitor, it could potentially modulate key signaling pathways involved in cell proliferation, survival, and differentiation. A hypothetical signaling pathway is illustrated below.
Caption: Hypothetical Kinase Inhibition Signaling Pathway.
Conclusion and Future Directions
The novel compound this compound represents a promising starting point for a drug discovery program. Its rational design combines the pharmacologically privileged pyridazine core with the synthetically tractable and physicochemically advantageous azetidine moiety. The proposed synthetic route is feasible, and the suggested biological screening cascade provides a clear path to identifying its molecular targets and elucidating its mechanism of action.
Future work should focus on the actual synthesis and characterization of the compound, followed by the execution of the proposed biological assays. Structure-activity relationship (SAR) studies, guided by the initial screening results, will be crucial for optimizing the potency, selectivity, and drug-like properties of this new chemical scaffold. The exploration of bioisosteric replacements for the chlorine atom could also be a fruitful avenue for lead optimization.[8][9][10]
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 7. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Target Identification and Pharmacological Profile of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential biological targets of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol based on the known activities of its core structural motifs: the 6-chloropyridazine and azetidin-3-ol scaffolds. No direct experimental data for the specific compound this compound has been identified in the public domain. The information presented herein is intended to guide research and development efforts by highlighting the most probable pharmacological targets and providing relevant experimental methodologies.
Introduction
The compound this compound is a novel chemical entity incorporating two key pharmacophores: a 6-chloropyridazine ring and an azetidin-3-ol moiety. Analysis of existing literature on compounds containing these scaffolds suggests a range of potential biological targets, spanning central nervous system (CNS) receptors, protein kinases, and other enzymes involved in critical physiological and pathological processes. This technical guide summarizes the identified potential targets, presents quantitative data for structurally related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.
Potential Biological Targets Associated with the 6-Chloropyridazine Moiety
The 6-chloropyridazine scaffold is a common feature in a variety of biologically active molecules. Based on published research, the primary potential targets for compounds containing this moiety include:
-
Nicotinic Acetylcholine Receptors (nAChRs): Several 6-chloropyridazin-3-yl derivatives have demonstrated high affinity for neuronal nAChRs, particularly the α4β2 subtype. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission and are implicated in various neurological disorders.
-
Cyclin-Dependent Kinase 2 (CDK2): Substituted pyridazine derivatives have been identified as inhibitors of CDK2, a key enzyme in cell cycle regulation. Inhibition of CDK2 is a well-established strategy in cancer therapy.
-
Enzymes Involved in Inflammation: Hybrid molecules containing pyrazole and pyridazine rings have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Data for 6-Chloropyridazine Derivatives
| Compound Class | Target | Assay Type | Value | Reference |
| 6-Chloropyridazin-3-yl piperazine/homopiperazine derivatives | α4β2 nAChR | Radioligand Binding ([³H]cytisine) | Ki = 1.6 - 48.5 nM | [1][2] |
| 3,6-disubstituted pyridazines | CDK2 | Kinase Assay | IC50 = 20.1 - 151 nM | [3] |
| Pyrazolo-pyridazine derivative | CDK2/cyclin A2 | Kinase Assay | IC50 = 0.55 µM | [4] |
| Pyrazole-pyridazine hybrids | COX-2 | In vitro COX inhibition assay | IC50 = 1.15 - 2.51 µM | [5] |
Potential Biological Targets Associated with the Azetidin-3-ol Moiety
The azetidin-3-ol scaffold provides a rigid, three-dimensional structure that can interact with various biological targets. Literature on azetidine derivatives suggests the following potential targets:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Azetidine-based compounds have been developed as potent and selective inhibitors of STAT3, a transcription factor that is constitutively activated in many cancers.[6][7]
-
GABA Transporters (GATs): Azetidine derivatives have been explored as GABA uptake inhibitors, which can modulate GABAergic neurotransmission.
-
Monoamine Transporters: Novel 3-substituted azetidine derivatives have been identified as triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8][9]
Quantitative Data for Azetidine Derivatives
| Compound Class | Target | Assay Type | Value | Reference |
| Azetidine-based compounds (H172, H182) | STAT3 | EMSA | IC50 = 0.38–0.98 μM | [6][7] |
| (R)-azetidine-2-carboxamide analogues (5o, 8i) | STAT3 | EMSA | IC50 = 0.34 - 0.38 µM | [10][11] |
| (R)-azetidine-2-carboxamide analogues (7g, 9k) | STAT3 | Isothermal Titration Calorimetry | KD = 880 - 960 nM | [10] |
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the binding affinity of a test compound to nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., human α4β2) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1][2]
CDK2 Kinase Assay
Objective: To measure the inhibitory activity of a test compound against CDK2.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in a kinase buffer.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the solution after the kinase reaction using an enzyme that produces light from ATP (e.g., luciferase). The signal is inversely correlated with kinase activity.[12]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[3]
STAT3 Inhibition Assays
Objective: To assess the ability of a test compound to inhibit STAT3 activity.
A. Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from cancer cells.
-
Binding Reaction: The nuclear extracts are pre-incubated with the test compound at various concentrations.
-
Probe Incubation: A radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding sequence is added to the mixture.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is visualized to detect the STAT3:DNA complexes.
-
Data Analysis: The intensity of the band corresponding to the STAT3:DNA complex is quantified, and the IC50 value is determined.[6][11]
B. STAT3 Luciferase Reporter Assay
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell Treatment: The transfected cells are treated with a STAT3 activator (e.g., IL-6) in the presence of varying concentrations of the test compound.
-
Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The IC50 value is calculated based on the inhibition of STAT3-dependent luciferase expression.[13][14]
Monoamine Transporter Uptake Assay
Objective: To measure the inhibition of monoamine (serotonin, norepinephrine, dopamine) uptake by a test compound.
Methodology:
-
Cell Culture: Cells stably expressing the human monoamine transporters (hSERT, hNET, or hDAT) are cultured.
-
Compound Incubation: The cells are pre-incubated with the test compound at various concentrations.
-
Uptake Initiation: A radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to initiate uptake.
-
Uptake Termination: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of uptake inhibition against the compound concentration.[15][16]
Signaling Pathway and Workflow Diagrams
Caption: Potential signaling pathways targeted by this compound.
Caption: A generalized workflow for the identification and validation of biological targets.
Conclusion
While direct experimental evidence for the biological targets of this compound is currently unavailable, a systematic analysis of its structural components provides a strong basis for predicting its pharmacological profile. The 6-chloropyridazine moiety suggests potential activity at nAChRs, CDKs, and inflammatory enzymes, while the azetidin-3-ol core points towards possible interactions with STAT3 and various neurotransmitter transporters. The data and protocols presented in this guide offer a robust starting point for the experimental investigation of this compound. Further research, beginning with broad target screening panels followed by more focused assays on the identified potential targets, is necessary to definitively elucidate the mechanism of action of this compound and to explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
The Strategic Integration of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This technical guide explores the emerging role of 1-(6-chloropyridazin-3-yl)azetidin-3-ol as a core scaffold in contemporary drug discovery. By dissecting the individual contributions of the 6-chloropyridazine and azetidin-3-ol moieties, we illuminate the rationale behind its design and its potential applications across various therapeutic areas. This document provides a comprehensive overview of its synthetic accessibility, potential biological targets, and the physicochemical advantages conferred by its unique architecture. While direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogues to provide a robust framework for its exploration and development.
Introduction: The Rationale for a Hybrid Scaffold
The pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in drug discovery. The strategic combination of well-characterized pharmacophores into a single molecular entity represents a powerful approach to achieving these goals. This compound is a prime example of such a hybrid design, marrying the electronically distinct 6-chloropyridazine ring with the conformationally constrained azetidin-3-ol scaffold.
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is increasingly recognized as a valuable pharmacophore.[1][2] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, can facilitate strong and specific interactions with biological targets.[2] The presence of the chlorine atom at the 6-position offers a handle for further synthetic diversification and can modulate the reactivity and metabolic stability of the ring. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]
The azetidin-3-ol moiety is a saturated four-membered heterocycle that has gained significant traction in medicinal chemistry.[4][5] Its rigid structure introduces conformational constraint, which can pre-organize a molecule for optimal binding to its target and reduce the entropic penalty upon binding.[6] The hydroxyl group provides a key hydrogen bonding vector, while the azetidine nitrogen serves as a point of attachment and can influence aqueous solubility. Azetidines are found in several approved drugs and are increasingly utilized as scaffolds in the design of kinase inhibitors and other targeted therapies.[4][7]
This guide will delve into the synthetic strategies for accessing this compound, explore its potential biological applications based on the activities of related compounds, and provide hypothetical experimental protocols for its synthesis and evaluation.
Synthetic Strategies
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the N-arylation of azetidines.
Proposed Synthetic Protocol
A plausible and efficient route to the target compound involves the reaction of 3,6-dichloropyridazine with azetidin-3-ol. The greater reactivity of the chlorine atom at the 6-position of the pyridazine ring towards nucleophilic attack makes this a regioselective transformation.
Experimental Protocol: Synthesis of this compound
-
Materials: 3,6-dichloropyridazine, azetidin-3-ol hydrochloride, a suitable non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in the chosen solvent, add the non-nucleophilic base (2.2 eq) and stir at room temperature for 15 minutes to liberate the free base.
-
Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Applications and Signaling Pathways
Given the diverse biological activities of pyridazine and azetidine derivatives, this compound holds promise in several therapeutic areas.
Kinase Inhibition
Both pyridazine and azetidine scaffolds are prevalent in the design of kinase inhibitors. The pyridazine ring can act as a hinge-binding motif, while the azetidine can provide a vector for targeting other regions of the ATP-binding pocket or allosteric sites. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3.[8] The combination of these two scaffolds could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
A hypothetical signaling pathway that could be targeted by a kinase inhibitor based on this scaffold is the STAT3 pathway, which is often aberrantly activated in cancer.
Caption: Hypothetical inhibition of the JAK-STAT3 signaling pathway.
Antimicrobial and Antiviral Activity
Pyridazine derivatives have been reported to possess significant antimicrobial and antiviral activities.[9] The incorporation of the azetidine ring could enhance these properties by improving cell permeability or providing additional interaction points with microbial or viral targets.
Central Nervous System (CNS) Disorders
The pyridazine scaffold has been explored for its activity on CNS targets. The ability of the azetidine ring to improve physicochemical properties such as solubility and reduce lipophilicity could be advantageous for developing CNS-penetrant drugs.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is not available in the public domain, the following tables summarize data from structurally related compounds to provide a context for its potential activity profile.
Table 1: Kinase Inhibitory Activity of Related Azetidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Azetidine Amides | STAT3 | 100 - 500 | [8] |
| Azetidine-Benzoxazoles | MerTK | 5 - 50 | [10] |
Table 2: Antimicrobial Activity of Related Pyridazine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyridazine Hybrids | S. aureus | 2 - 16 | [11] |
| Pyridazine Hybrids | E. coli | 4 - 32 | [11] |
Disclaimer: The data presented in these tables are for structurally related compounds and should be considered illustrative of the potential activity of this compound.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. Its modular design allows for facile synthetic access and diversification, while the combination of the pyridazine and azetidine moieties offers a unique blend of physicochemical and pharmacological properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives against a panel of relevant biological targets, particularly kinases involved in oncology and immunology. The exploration of its structure-activity relationships will be crucial for optimizing its potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective medicines.
References
- 1. jpsbr.org [jpsbr.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. Azetidines - Enamine [enamine.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(6-chloropyridazin-3-yl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. The synthetic route is based on a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and azetidin-3-ol. This application note includes a step-by-step methodology, tables summarizing quantitative data, and a workflow diagram for the synthesis, purification, and characterization process.
Introduction
Heterocyclic compounds containing pyridazine and azetidine scaffolds are of significant interest in drug discovery. The pyridazine moiety is a key component in various biologically active molecules, and azetidine rings serve as versatile building blocks in medicinal chemistry.[1][2] Derivatives of 6-chloropyridazine, in particular, have been investigated as potential nicotinic agents.[1] The synthesis of this compound involves a nucleophilic aromatic substitution, a common and powerful method for forming carbon-nitrogen bonds on heteroaromatic rings.[3][4] This protocol details a plausible and efficient method for the preparation of this target compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction.
2.1. Materials and Equipment
-
Reagents:
-
3,6-Dichloropyridazine
-
Azetidin-3-ol hydrochloride[5]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
2.2. Synthetic Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,6-dichloropyridazine (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent, such as DMF or DMSO.
-
-
Addition of Reagents:
-
In a separate flask, prepare a solution of azetidin-3-ol hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in the same solvent. The excess base is to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Add the azetidin-3-ol solution dropwise to the stirred solution of 3,6-dichloropyridazine at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (3,6-dichloropyridazine) is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Data Presentation
Table 1: Reactants and Product Information
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | |
| Azetidin-3-ol | C₃H₇NO | 73.09 | |
| This compound | C₇H₈ClN₃O | 185.61 |
Table 2: Hypothetical Quantitative Data for Synthesis
| Reactant/Product | Mass (g) | Moles (mmol) | Molar Eq. | Yield (%) | Purity (%) |
| 3,6-Dichloropyridazine | 1.49 | 10.0 | 1.0 | - | >98 |
| Azetidin-3-ol hydrochloride | 1.21 | 11.0 | 1.1 | - | >98 |
| This compound (Crude) | ~1.6 | - | - | ~86 | ~90 |
| This compound (Pure) | 1.30 | 7.0 | - | 70 | >98 (HPLC) |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of a small molecule compound like this compound.
References
- 1. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 1-(6-Chloropyridazin-3-yl)azetidin-3-ol In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a synthetic heterocyclic compound featuring a chloropyridazine moiety linked to an azetidinol ring. The structural motifs present in this molecule, particularly the substituted pyridazine ring, are found in numerous compounds investigated as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. Therefore, evaluating the potential of novel small molecules like this compound to modulate kinase activity is a critical step in early-stage drug discovery.
These application notes provide a comprehensive overview of a detailed protocol for an in vitro kinase inhibition assay, a foundational method to determine the inhibitory potential of a test compound against a specific kinase. The following sections include hypothetical, yet representative, data presented in a structured format, a detailed experimental protocol for a generic kinase assay, and diagrams to illustrate the workflow and potential signaling pathway interactions.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize hypothetical in vitro kinase inhibition data for this compound against a panel of representative kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Table 2: Comparative IC50 Values with a Reference Inhibitor
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| This compound | 50 | 250 |
| Reference Inhibitor X | 10 | 300 |
Experimental Protocols
A detailed methodology for a common in vitro kinase assay, such as a luminescence-based kinase assay, is provided below. This type of assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation, where a lower ATP level corresponds to higher kinase activity.
Protocol: In Vitro Luminescence-Based Kinase Assay
1. Materials and Reagents:
-
This compound (Test Compound)
-
Reference Kinase Inhibitor
-
Recombinant Kinase (e.g., Kinase A)
-
Kinase Substrate (specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl Sulfoxide)
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a similar dilution series for the reference inhibitor.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 2.5 µL of DMSO.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
-
Detection:
-
Following incubation, add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for the in vitro kinase assay.
Caption: Hypothetical signaling pathway inhibited by the compound.
Application Notes and Protocols for 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Hypothetical In Vivo Profile
Disclaimer: No publicly available in vivo studies for 1-(6-Chloropyridazin-3-yl)azetidin-3-ol were identified as of November 2025. The following application notes, protocols, and data are presented as a hypothetical example to illustrate the expected format and content for researchers in drug development.
Hypothetical Application Note
Compound: this compound (hereafter referred to as Compound X)
Background: Compound X is a novel small molecule inhibitor of the hypothetical Kinase Y, a key enzyme implicated in the progression of certain solid tumors. This document outlines the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile of Compound X in a preclinical mouse model of xenograft cancer.
Key Findings (Hypothetical):
-
Oral Bioavailability: Compound X demonstrates moderate oral bioavailability in mice, allowing for effective systemic exposure via oral gavage.
-
Pharmacokinetic Profile: Following a single oral dose, Compound X reaches peak plasma concentrations within 2 hours and has a half-life of approximately 6 hours, suggesting that a twice-daily dosing regimen may be suitable for maintaining therapeutic concentrations.
-
Efficacy in Xenograft Model: In a human colorectal carcinoma (HCC-01) xenograft mouse model, oral administration of Compound X resulted in a dose-dependent inhibition of tumor growth. At a dose of 50 mg/kg twice daily, a significant tumor growth inhibition of 65% was observed compared to the vehicle-treated control group.
-
Safety and Tolerability: Compound X was generally well-tolerated in mice at efficacious doses. No significant changes in body weight or overt signs of toxicity were observed during the 21-day study period.
Quantitative Data Summary (Hypothetical)
Table 1: Pharmacokinetic Parameters of Compound X in CD-1 Mice (Single Dose)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | N/A | 2.0 ± 0.5 |
| Cmax (ng/mL) | 250 ± 45 | 850 ± 120 |
| AUC0-last (ng·h/mL) | 450 ± 70 | 3800 ± 550 |
| Half-life (t1/2) (h) | 4.5 ± 0.8 | 6.2 ± 1.1 |
| Clearance (mL/min/kg) | 37.0 ± 5.5 | N/A |
| Volume of Distribution (Vss) (L/kg) | 1.5 ± 0.3 | N/A |
| Oral Bioavailability (F%) | N/A | 42% |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of Compound X in HCC-01 Xenograft Mouse Model (21-Day Study)
| Treatment Group | Dose Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, BID, p.o. | 1250 ± 210 | N/A | +2.5 ± 1.0 |
| Compound X | 25 mg/kg, BID, p.o. | 750 ± 150 | 40 | +1.8 ± 1.2 |
| Compound X | 50 mg/kg, BID, p.o. | 438 ± 95 | 65 | +1.5 ± 0.9 |
| Positive Control (Drug Y) | 20 mg/kg, QD, p.o. | 375 ± 80 | 70 | -3.0 ± 1.5 |
Data are presented as mean ± standard deviation. BID: twice daily; p.o.: oral administration; QD: once daily.
Experimental Protocols (Hypothetical)
Murine Pharmacokinetic Study Protocol
-
Objective: To determine the pharmacokinetic profile of Compound X following intravenous and oral administration in mice.
-
Animal Model: Male CD-1 mice, 8-10 weeks old, n=3 per time point.
-
Formulation:
-
IV formulation: 1 mg/mL solution in 5% DMSO, 40% PEG300, 55% saline.
-
Oral formulation: Suspension in 0.5% methylcellulose in water.
-
-
Dosing:
-
Intravenous: 1 mg/kg via tail vein injection.
-
Oral: 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples (approx. 50 µL) collected via retro-orbital sinus into K2EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound X determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters calculated using non-compartmental analysis with Phoenix WinNonlin software.
Tumor Xenograft Efficacy Study Protocol
-
Objective: To evaluate the anti-tumor efficacy of Compound X in a human colorectal carcinoma xenograft model.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Line: HCC-01 human colorectal carcinoma cells.
-
Tumor Implantation: 5 x 106 HCC-01 cells in 100 µL of Matrigel/PBS (1:1) injected subcutaneously into the right flank of each mouse.
-
Study Initiation: Treatment initiated when tumors reached a mean volume of 100-150 mm³. Mice randomized into treatment groups (n=8 per group).
-
Treatment Groups:
-
Vehicle Control (0.5% methylcellulose, 10 mL/kg, p.o., BID)
-
Compound X (25 mg/kg, p.o., BID)
-
Compound X (50 mg/kg, p.o., BID)
-
Positive Control (Reference anti-cancer agent, e.g., Drug Y, 20 mg/kg, p.o., QD)
-
-
Monitoring:
-
Tumor volume measured twice weekly using digital calipers (Volume = (length x width²)/2).
-
Body weight recorded twice weekly.
-
Clinical observations for signs of toxicity performed daily.
-
-
Study Endpoint: The study was terminated after 21 days of treatment. Tumors were excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Statistical Analysis: Differences in tumor volume between groups analyzed using a one-way ANOVA with Dunnett's post-hoc test.
Visualizations
Caption: Workflow for a murine pharmacokinetic study.
Caption: Workflow for a tumor xenograft efficacy study.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Application Notes and Protocols for Cell-Based Assays of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a synthetic organic compound with potential applications in drug discovery. Its structural motifs, including the chloropyridazine and azetidine rings, are found in molecules with diverse biological activities. For instance, pyridazine derivatives have been explored as nicotinic agents, while some azetidine-based compounds have been identified as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3)[1][2]. Given the absence of specific biological data for this compound, a primary characterization should involve a panel of cell-based assays to determine its cytotoxic potential and to elucidate its mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for a selection of fundamental cell-based assays to begin the biological characterization of this compound. The proposed assays will assess its impact on cell viability, its potential to induce apoptosis, and its activity as a kinase inhibitor.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant line for a specific research focus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[3][5] To ensure complete dissolution of the formazan crystals, the plate can be gently agitated on an orbital shaker for 15 minutes or left overnight in the incubator.[3][4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used for background subtraction.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.10 ± 0.06 | 88.0% |
| 10 | 0.65 ± 0.04 | 52.0% |
| 50 | 0.20 ± 0.02 | 16.0% |
| 100 | 0.10 ± 0.01 | 8.0% |
Note: The data presented are for illustrative purposes only.
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
Principle: The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[6][7] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a lysis buffer.[6][7] When the reagent is added to the cells, the cells are lysed, and active caspases 3 and 7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[7]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7][8]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Data Presentation: Caspase-Glo® 3/7 Assay
| Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 15,000 ± 1,200 | 1.0 |
| 0.1 | 16,500 ± 1,500 | 1.1 |
| 1 | 22,500 ± 2,100 | 1.5 |
| 10 | 90,000 ± 7,500 | 6.0 |
| 50 | 180,000 ± 15,000 | 12.0 |
| 100 | 210,000 ± 18,000 | 14.0 |
Note: The data presented are for illustrative purposes only.
Cellular Kinase Inhibition Assay
Principle: Cell-based kinase assays are crucial for determining how a compound interacts with its kinase target within a cellular context.[9][10][11] One common method involves measuring the phosphorylation of a specific downstream substrate of the kinase of interest.[12] Inhibition of the kinase by the test compound leads to a decrease in the phosphorylation of its substrate. This change can be quantified using methods such as ELISA, Western blotting, or specialized assay platforms like TR-FRET or AlphaLISA.[11][12]
Experimental Protocol: General Cellular Kinase Phosphorylation Assay (ELISA-based)
Materials:
-
Cell line expressing the kinase of interest (endogenously or via transfection)
-
Appropriate cell culture medium and growth factors/stimulants if required
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
ELISA-based kinase assay kit (specific to the target kinase and its phosphorylated substrate)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture the selected cell line in 96-well plates. If the kinase is not constitutively active, stimulate the cells with an appropriate agonist. Treat the cells with a range of concentrations of this compound for a predetermined time.
-
Cell Lysis: After treatment, remove the medium and lyse the cells according to the assay kit protocol.
-
ELISA: Perform the ELISA as per the manufacturer's instructions. This typically involves transferring the cell lysates to an antibody-coated plate that captures the total target protein. A second antibody, specific to the phosphorylated form of the substrate, is then added, followed by a detection reagent.
-
Signal Detection: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the phosphorylation signal to the total protein signal to account for any differences in cell number. Calculate the percentage of inhibition of kinase activity for each compound concentration and determine the IC₅₀ value.
Data Presentation: Cellular Kinase Inhibition Assay
| Concentration (µM) | Phospho-Substrate Signal | Total Substrate Signal | Normalized Signal | % Inhibition |
| Vehicle Control | 0.98 ± 0.05 | 1.02 ± 0.06 | 0.96 | 0% |
| 0.1 | 0.95 ± 0.04 | 1.01 ± 0.05 | 0.94 | 2.1% |
| 1 | 0.75 ± 0.03 | 1.03 ± 0.04 | 0.73 | 24.0% |
| 10 | 0.40 ± 0.02 | 1.00 ± 0.05 | 0.40 | 58.3% |
| 50 | 0.15 ± 0.01 | 1.01 ± 0.06 | 0.15 | 84.4% |
| 100 | 0.10 ± 0.01 | 0.99 ± 0.05 | 0.10 | 89.6% |
Note: The data presented are for illustrative purposes only.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Caspase-3/7 Apoptosis Signaling Pathway.
Caption: Logic of a Cellular Kinase Inhibition Assay.
References
- 1. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 1-(6-Chloropyridazin-3-yl)azetidin-3-ol in Neuroscience Research
Disclaimer: The following application note is a hypothetical document based on the known neuropharmacological activities of structurally related compounds containing chloropyridazine and azetidin-3-ol moieties. As of the date of this document, "1-(6-Chloropyridazin-3-yl)azetidin-3-ol" is a novel chemical entity with limited publicly available data regarding its specific biological activities. The protocols and data presented herein are for illustrative purposes to guide potential research directions.
Introduction
This compound is a novel synthetic compound featuring a chloropyridazine ring linked to an azetidin-3-ol moiety. The pyridazine core is a key pharmacophore in various neurologically active agents, while the azetidine ring provides a conformationally restricted scaffold, often enhancing target specificity and potency. Based on the activities of related analogs, this compound is postulated to have potential applications in neuroscience research, particularly in the study of neurodegenerative and psychiatric disorders.
Derivatives of chloropyridazine have shown significant affinity for neuronal nicotinic acetylcholine receptors (nAChRs)[1]. Furthermore, pyridazine compounds have been found to upregulate the expression of Excitatory Amino Acid Transporter 2 (EAAT2), a critical protein for maintaining glutamate homeostasis at the synapse[2][3]. On the other hand, the azetidine scaffold is present in compounds designed as gamma-aminobutyric acid (GABA) uptake inhibitors and has been explored for neuroprotective properties in models of Alzheimer's and Parkinson's disease[4][5].
This document provides a hypothetical framework for investigating the neuropharmacological profile of this compound, focusing on its potential as a modulator of cholinergic and glutamatergic systems.
Postulated Mechanism of Action
Based on its structural components, this compound is hypothesized to act as a modulator of key neurotransmitter systems implicated in cognitive function and neuronal excitability. The primary postulated mechanisms include:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The chloropyridazine moiety suggests potential binding to nAChRs, which could modulate downstream signaling pathways involved in learning, memory, and attention.
-
Glutamate Transporter Regulation: The compound may enhance the expression or function of EAAT2 in astrocytes, leading to increased glutamate uptake from the synaptic cleft and providing neuroprotection against excitotoxicity[2][3].
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound based on expected activities for this class of compounds.
Table 1: Hypothetical Binding Affinities for nAChR Subtypes
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| α4β2 | 15.2 ± 2.1 |
| α7 | 89.5 ± 10.4 |
| α3β4 | > 1000 |
Table 2: Hypothetical Functional Activity at α4β2 nAChRs
| Assay Type | Parameter | Value |
| Calcium Influx Assay | EC₅₀ (nM) | 45.3 ± 5.8 |
| Patch-Clamp Electrophysiology | Efficacy (% of Acetylcholine) | 65 ± 8 |
Table 3: Hypothetical Effect on EAAT2 Expression and Function
| Cell Line/Model | Assay | Result |
| Primary Astrocytes | Western Blot (EAAT2 protein) | 1.8-fold increase at 10 µM |
| Synaptosomes | [³H]-Glutamate Uptake Assay | 40% increase in Vₘₐₓ at 10 µM |
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity of this compound for different nAChR subtypes.
Materials:
-
Membrane preparations from cells expressing human α4β2 or α7 nAChRs.
-
[³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7).
-
This compound stock solution (10 mM in DMSO).
-
Binding buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂).
-
Nicotine or other appropriate competitor as a positive control.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of diluted compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
For non-specific binding, use a high concentration of a known competitor (e.g., 10 µM nicotine).
-
Incubate at room temperature for 2-4 hours.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold binding buffer.
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate Kᵢ values using the Cheng-Prusoff equation.
Western Blot for EAAT2 Expression in Primary Astrocytes
Objective: To assess the effect of this compound on EAAT2 protein expression in cultured astrocytes.
Materials:
-
Primary astrocyte cultures.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-EAAT2 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat astrocyte cultures with varying concentrations of this compound for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize EAAT2 levels to the loading control.
Visualizations
Caption: Postulated dual mechanism of action.
Caption: Proposed experimental workflow.
References
- 1. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The compound 1-(6-chloropyridazin-3-yl)azetidin-3-ol is a novel small molecule with potential applications in oncology research. Its chemical structure incorporates a chloropyridazine moiety, which is present in various compounds with demonstrated anticancer activities, and an azetidin-3-ol group, a scaffold known to be present in potent enzyme inhibitors. This document provides a comprehensive overview of the hypothesized mechanism of action, detailed experimental protocols for its evaluation, and structured templates for data presentation, designed to guide researchers in investigating its potential as a cancer therapeutic.
While direct studies on this compound are not extensively published, the known anticancer properties of related chloropyridazine and azetidine derivatives allow for the formulation of a strong research hypothesis. Pyridazine derivatives have been explored as anticancer agents, with some showing pro-apoptotic and PARP-1 inhibitory effects.[1][2] Furthermore, azetidine-based compounds have been identified as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a key protein implicated in tumor cell proliferation, survival, and metastasis.[3]
This application note, therefore, outlines a research plan to investigate the hypothesis that this compound acts as a dual inhibitor of PARP-1 and Stat3 signaling pathways, leading to cancer cell apoptosis and tumor growth inhibition.
Hypothesized Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of two critical cancer-related signaling pathways: PARP-1 and Stat3.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
Application Notes and Protocols: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific kinase inhibitory activity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol is limited. The following application notes and protocols provide a general framework for the evaluation of a novel compound, such as this compound, as a potential kinase inhibitor. The experimental details are based on established methodologies in the field of kinase drug discovery.
Application Notes
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[3]
The chemical scaffold of this compound, containing both a pyridazine and an azetidine moiety, suggests its potential as a versatile building block in medicinal chemistry. Pyridazine derivatives have been explored for various biological activities, including their potential as anti-inflammatory and antimicrobial agents.[4][5][6] This document outlines the procedures to ascertain and characterize the potential of this compound as a kinase inhibitor.
Potential Applications
-
Target Identification and Validation: Screening this compound against a panel of kinases can help identify novel therapeutic targets.
-
Lead Discovery: If found to be a potent and selective inhibitor, this compound could serve as a lead for the development of new drugs.
-
Tool Compound for Chemical Biology: A well-characterized kinase inhibitor can be a valuable tool to probe the function of specific kinases in cellular signaling pathways.
Data Presentation: Quantitative Analysis of Kinase Inhibition
Effective data presentation is crucial for the comparative analysis of inhibitor potency and selectivity. The following tables provide a standardized format for presenting quantitative data from kinase inhibition assays.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | Hypothetical Value | Hypothetical Value |
| Kinase B | Hypothetical Value | Hypothetical Value |
| Kinase C | Hypothetical Value | Hypothetical Value |
| Kinase D | Hypothetical Value | Hypothetical Value |
Table 2: Kinase Selectivity Profile
| Kinase Family | Representative Kinase | % Inhibition at 1 µM |
| Tyrosine Kinase | EGFR | Hypothetical Value |
| Tyrosine Kinase | SRC | Hypothetical Value |
| Serine/Threonine Kinase | AKT1 | Hypothetical Value |
| Serine/Threonine Kinase | BRAF | Hypothetical Value |
Table 3: Cell-Based Assay Potency
| Cell Line | Target Pathway | Assay Type | This compound IC50 (µM) |
| Cancer Cell Line A | MAPK/ERK | Phospho-ERK ELISA | Hypothetical Value |
| Cancer Cell Line B | PI3K/AKT | Proliferation Assay | Hypothetical Value |
Experimental Protocols
The following protocols provide a general methodology for the initial characterization of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assay kits, which measure the amount of ATP remaining after a kinase reaction.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compound dilutions, positive control (staurosporine), and vehicle control (DMSO) to the appropriate wells.
-
Add the kinase enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubate the plate for the recommended time for the specific kinase (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Activity Assay (TR-FRET)
This protocol is based on the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay principle for detecting protein phosphorylation in cell lysates.[8]
Objective: To assess the ability of this compound to inhibit the activity of a target kinase within a cellular context.
Materials:
-
Adherent or suspension cells expressing the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Known inhibitor of the target kinase (positive control).
-
Cell lysis buffer.
-
TR-FRET antibody pair (one labeled with a europium chelate donor and the other with a far-red acceptor fluorophore).
-
TR-FRET detection plate.
-
TR-FRET compatible plate reader.
Procedure:
-
Seed the cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, a positive control inhibitor, or vehicle control for a predetermined period.
-
Remove the cell culture medium and lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to the TR-FRET detection plate.
-
Add the TR-FRET antibody mix (phospho-protein specific) to the wells.
-
Incubate the plate as recommended by the manufacturer to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader at the appropriate emission wavelengths for the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) fluorophores.
-
Calculate the TR-FRET ratio and determine the IC50 value of the compound in the cell-based assay.
Visualizations
Signaling Pathway
Caption: Hypothetical targeting of the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: General workflow for the discovery and development of a kinase inhibitor.
Logical Relationships
Caption: Relationship between biochemical and cell-based kinase assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Throughput Screening with 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a synthetic heterocyclic compound featuring a pyridazine core. The pyridazine ring is a recognized pharmacophore present in numerous biologically active molecules, including several approved drugs.[1][2][3] Its unique physicochemical properties, such as its capacity for hydrogen bonding and dipole interactions, make it an attractive scaffold in drug discovery.[1] Derivatives of the pyridazine nucleus have shown a wide range of pharmacological activities, including kinase inhibition, modulation of nicotinic acetylcholine receptors, and anticonvulsant effects.[3][4][5][6]
The azetidin-3-ol substituent provides a three-dimensional character to the otherwise planar pyridazine ring, which can be crucial for specific interactions with biological targets. The chlorine atom on the pyridazine ring offers a potential vector for further chemical modification and structure-activity relationship (SAR) studies. Given the prevalence of the pyridazine scaffold in kinase inhibitors, this application note outlines a hypothetical high-throughput screening (HTS) protocol to identify and characterize the potential inhibitory activity of this compound against a panel of protein kinases.
Hypothetical Application: Kinase Inhibitor Screening
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[5][7] Consequently, they are a major focus of drug discovery efforts.[5] High-throughput screening is a key strategy for identifying novel kinase inhibitors from large compound libraries.[4][5][8] This document details a protocol for a primary HTS campaign and subsequent dose-response and selectivity profiling for this compound.
Data Presentation: Summary of Screening Results
The following tables summarize hypothetical quantitative data from a multi-stage screening cascade for this compound.
Table 1: Primary High-Throughput Screen at a Single Concentration (10 µM)
| Target Kinase | % Inhibition | Hit Criteria (>50% Inhibition) |
| Kinase A | 85.2 | Yes |
| Kinase B | 12.5 | No |
| Kinase C | 92.1 | Yes |
| Kinase D | 35.8 | No |
| Kinase E | 68.4 | Yes |
Table 2: Dose-Response Analysis for Primary Hits
| Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| Kinase A | 75 | 1.1 | 0.992 |
| Kinase C | 25 | 0.9 | 0.995 |
| Kinase E | 150 | 1.0 | 0.989 |
Table 3: Selectivity Profiling against a Panel of 100 Kinases
| Compound | Number of Kinases Inhibited >50% at 1 µM | S-Score (10) |
| This compound | 3 | 0.03 |
| Staurosporine (Control) | 88 | 0.88 |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for a fluorescence-based assay that detects the production of ADP, a universal product of kinase reactions.[4]
Materials:
-
Kinase A, C, E (recombinant, purified)
-
Kinase-specific peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (10 mM stock in DMSO)
-
Staurosporine (10 mM stock in DMSO, positive control)
-
DMSO (negative control)
-
384-well, low-volume, white, flat-bottom plates
Procedure:
-
Prepare the compound plate by dispensing 50 nL of 10 mM this compound, staurosporine, or DMSO into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Prepare the kinase/substrate master mix in assay buffer. Add 2.5 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at 2x the final desired concentration) to each well. The final volume is 5 µL.
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader (e.g., EnVision Multilabel Reader).
-
Calculate the percent inhibition relative to the positive (staurosporine) and negative (DMSO) controls.
Dose-Response (IC₅₀) Determination Protocol
This protocol follows the same principles as the primary screen but tests the compound over a range of concentrations.
Procedure:
-
Create a serial dilution of this compound in DMSO, typically from 10 mM down to 100 nM.
-
Dispense 50 nL of each concentration into the wells of a 384-well plate, creating a 10-point concentration curve in the final assay.
-
Follow steps 2-7 of the Primary HTS Protocol for the hit kinases (Kinase A, C, and E).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
Experimental Workflow
Caption: High-throughput screening workflow for hit identification.
Conclusion
The provided protocols and data illustrate a hypothetical framework for the high-throughput screening of this compound as a potential kinase inhibitor. The pyridazine core represents a promising starting point for the discovery of novel modulators of kinase activity. This structured approach, from primary screening to selectivity profiling, enables the efficient identification and characterization of promising lead compounds for further drug development efforts. The adaptability of HTS assays allows for the screening of this and other pyridazine derivatives against a wide array of biological targets.[9]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrowan.com [researchwithrowan.com]
Dosing 1-(6-Chloropyridazin-3-yl)azetidin-3-ol in Animal Models: A Call for Foundational Research
Absence of established protocols for in vivo administration of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol necessitates foundational research to determine appropriate dosing, safety, and efficacy in animal models. Currently, there is no publicly available data detailing the administration of this specific compound in preclinical studies.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, the initial steps will involve a series of fundamental preclinical investigations. This document outlines the necessary experimental workflows and considerations for establishing initial dosing parameters for this novel chemical entity.
Establishing a Dosing Regimen: A Necessary Workflow
The lack of existing data requires a systematic approach to determine a safe and effective dose. The following experimental workflow is proposed as a starting point for investigators.
Figure 1: A generalized experimental workflow for establishing an initial dosing regimen for a novel compound like this compound in animal models.
Key Experimental Protocols
Given the absence of specific data for this compound, the following are generalized protocols that would need to be adapted and optimized for this particular compound.
Pre-formulation and Formulation Development
Objective: To develop a suitable vehicle for administration that ensures the stability and bioavailability of the compound.
Protocol:
-
Solubility Testing: Assess the solubility of this compound in a panel of pharmaceutically acceptable solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol, cyclodextrins).
-
Stability Analysis: Evaluate the stability of the compound in the selected vehicle(s) under various conditions (e.g., temperature, pH, light exposure) using techniques like HPLC to detect degradation products.
-
Vehicle Selection: Choose a vehicle that provides the best solubility and stability, and is well-tolerated by the chosen animal model. For initial studies, a solution or a well-dispersed suspension is typically used.
Pharmacokinetic (PK) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Analyze the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Maximum Tolerated Dose (MTD) Studies
Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.
Protocol:
-
Dose Escalation: Administer escalating single doses of the compound to different groups of animals.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any other adverse effects for a defined period.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight.
Data Presentation: A Template for Future Studies
Once data becomes available, it should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | IV | X | Data |
| Tmax (h) | IV | X | Data |
| AUC (ngh/mL) | IV | X | Data |
| t1/2 (h) | IV | X | Data |
| Cmax (ng/mL) | PO | Y | Data |
| Tmax (h) | PO | Y | Data |
| AUC (ngh/mL) | PO | Y | Data |
| t1/2 (h) | PO | Y | Data |
| Bioavailability (%) | PO | Y | Data |
Table 2: Example Tolerability Data
| Dose (mg/kg) | Route | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Z | PO | Observations | Data | Data |
| 2Z | PO | Observations | Data | Data |
| 4Z | PO | Observations | Data | Data |
Signaling Pathway Visualization: A Hypothetical Framework
While the specific mechanism of action for this compound is unknown, if it were hypothesized to be an inhibitor of a particular kinase, its interaction within a signaling pathway could be visualized as follows.
Troubleshooting & Optimization
Technical Support Center: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(6-Chloropyridazin-3-yl)azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in aqueous solutions. Is this expected?
A1: Yes, poor aqueous solubility can be a challenge with pyridazine-containing compounds. The overall physicochemical properties of the molecule, including its crystalline structure and the presence of a chlorinated pyridazine ring, can contribute to limited solubility in water. It is recommended to perform initial solubility screening in a range of solvents to identify a suitable system for your experiments.
Q2: What are the initial steps to troubleshoot the poor solubility of this compound?
A2: A systematic approach is crucial. Start by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of your desired solvent. If solubility is low, you can try gentle heating or sonication. If these methods are insufficient, a broader solvent screen is recommended. It is also beneficial to visually inspect the compound under a microscope to understand its particle size and morphology, as very large crystals can dissolve more slowly.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Adjusting the pH can be an effective strategy for compounds with ionizable groups. The azetidine ring nitrogen in your compound is basic and can be protonated at acidic pH, potentially increasing aqueous solubility. Experimenting with a range of buffered solutions (e.g., pH 2, 4, 6, 7.4, and 9) is advised to determine the optimal pH for solubilization.
Q4: Are there common organic solvents that are likely to be effective?
A4: For many poorly water-soluble drugs, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol, are often good starting points for creating stock solutions.[1] However, the suitability of these solvents will depend on the specific requirements of your assay or formulation. For subsequent dilutions into aqueous media, the concentration of the organic solvent should be minimized to avoid precipitation and potential cellular toxicity.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
If you are facing difficulty dissolving this compound, a systematic solvent screening is the first step.
Objective: To identify a suitable solvent or co-solvent system for achieving the desired concentration.
Protocol:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of a single solvent from the list of common laboratory solvents (see Table 1) to each vial.
-
Initial Assessment: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Energy Input: If the compound is not fully dissolved, use a sonicator for 10-15 minutes or gently heat the solution (e.g., to 37°C) and observe any changes in solubility. Be cautious with heating as it can degrade the compound.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the mixing and observation steps. This will help to estimate the approximate solubility.
-
Documentation: Record the solvent used, the final volume, and whether the compound fully dissolved to create a qualitative solubility profile.
Guide 2: Co-Solvent and Surfactant Strategies
For applications requiring an aqueous environment, co-solvents and surfactants can be employed to improve solubility.
Objective: To enhance the aqueous solubility of this compound for in vitro and in vivo studies.
Protocol:
-
Co-Solvent Approach:
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Prepare a series of aqueous buffers (e.g., PBS) containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%).
-
Slowly add the stock solution to the co-solvent/buffer mixtures while vortexing to prevent precipitation.
-
Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour).
-
-
Surfactant Approach:
-
Prepare aqueous solutions containing different non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) at concentrations above their critical micelle concentration (CMC).
-
Add the compound directly to these surfactant solutions and assess solubility as described in the solvent screening guide.
-
Alternatively, a thin film hydration method can be used: dissolve the compound in a volatile organic solvent, evaporate the solvent to create a thin film, and then hydrate the film with the surfactant solution.
-
Data Presentation
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Miscible with Water |
| Acetone | C₃H₆O | 56.05 | 0.7845 | Yes |
| Acetonitrile | C₂H₃N | 81.65 | 0.7857 | Yes |
| 1-Butanol | C₄H₁₀O | 117.7 | 0.810 | No |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | Yes |
| Ethanol | C₂H₆O | 78.5 | 0.789 | Yes |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | No |
| Methanol | CH₄O | 64.7 | 0.792 | Yes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | Yes |
| Toluene | C₇H₈ | 110.6 | 0.867 | No |
This table provides general information and does not represent specific solubility data for this compound.
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Physical Modifications | |||
| Particle Size Reduction (Micronization) | Increases surface area for dissolution.[2][3][4] | Simple and widely used. | Does not increase equilibrium solubility.[2][3][4] |
| Amorphous Solid Dispersions | The compound is dispersed in a carrier in a non-crystalline form.[5] | Can significantly increase apparent solubility and dissolution rate. | Physical stability of the amorphous form needs to be monitored. |
| Chemical Modifications | |||
| pH Adjustment | Utilizes ionizable groups on the molecule to increase solubility in aqueous solutions.[2] | Simple and effective for ionizable compounds. | The compound may precipitate if the pH changes. |
| Co-solvents | A water-miscible organic solvent is used to increase the solubilizing capacity of water.[2][5] | Simple to prepare and widely applicable.[4] | The organic solvent may have biological or toxicological effects. |
| Micellar Solubilization (Surfactants) | Surfactants form micelles that encapsulate the poorly soluble compound.[5] | Can significantly increase aqueous solubility. | Surfactants can interfere with some biological assays. |
| Complexation | A complexing agent (e.g., cyclodextrins) forms a soluble inclusion complex with the compound.[3][5] | Can improve solubility and stability. | The size of the compound must be compatible with the complexing agent's cavity. |
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Troubleshooting decision tree for precipitation issues.
References
Technical Support Center: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 1-(6-Chloropyridazin-3-yl)azetidin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Compound Degradation in Aqueous Solutions
-
Question: I am observing a loss of my compound's purity or activity when dissolved in aqueous buffers. What could be the cause and how can I mitigate this?
-
Answer: Degradation in aqueous media is often due to hydrolysis, especially at non-neutral pH. The pyridazine and azetidine rings can be susceptible to cleavage under acidic or basic conditions. To troubleshoot this:
-
pH Profiling: Determine the compound's stability across a range of pH values (e.g., pH 3, 5, 7, 9). This will help identify the optimal pH for your experiments.
-
Buffer Selection: Use freshly prepared buffers and consider the buffer species, as some can catalyze degradation. Phosphate or citrate buffers are common starting points.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down potential degradation kinetics.
-
Aqueous-Organic Co-solvents: If your experimental design allows, consider using a co-solvent like DMSO or ethanol to reduce the concentration of water.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: My experimental results are variable between replicates and different experimental runs. Could this be a stability issue?
-
Answer: Inconsistent results can indeed stem from compound instability in the assay medium. Here's how to investigate:
-
Incubation Stability: Assess the stability of the compound in your cell culture medium over the time course of your experiment. Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to quantify the remaining parent compound.
-
Stock Solution Integrity: Ensure your stock solutions, typically in DMSO, are stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Verify the concentration and purity of your stock solution before use.
-
Light Exposure: Protect your experimental setup from direct light, as some heterocyclic compounds are photolabile.
-
Issue 3: Appearance of Unknown Peaks in Chromatography
-
Question: I am seeing new peaks in my HPLC or LC-MS analysis after sample preparation or storage. What are these and how do I identify them?
-
Answer: The appearance of new peaks strongly suggests degradation. Identifying these degradants is a key part of understanding the compound's stability profile.[1][2][3]
-
Forced Degradation Studies: To intentionally generate and identify potential degradation products, perform forced degradation studies.[1][2] This involves exposing the compound to harsh conditions such as strong acid, strong base, oxidation (e.g., H₂O₂), high temperature, and intense light.[2][4][5]
-
Mass Spectrometry Analysis: Analyze the unknown peaks by high-resolution mass spectrometry (HRMS) to determine their molecular formulas. Fragmentation patterns (MS/MS) can provide structural clues.
-
Structure Elucidation: Based on the mass and fragmentation data, you can propose structures for the degradation products. This will reveal the likely degradation pathways.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended storage conditions for solid this compound?
-
For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. For extended periods, storage at -20°C is recommended.
-
-
How should I prepare and store stock solutions?
-
Prepare stock solutions in an anhydrous solvent such as DMSO or ethanol. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Stability Profile
-
What are the likely degradation pathways for this molecule?
-
While specific data is limited, potential degradation pathways for this class of compounds include:
-
Hydrolysis: Cleavage of the pyridazine or azetidine ring under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation.
-
Photodegradation: Aromatic nitrogen-containing heterocycles can be susceptible to degradation upon exposure to UV or visible light.[6][7][8]
-
-
-
Is this compound sensitive to light?
Experimental Design
-
How can I quickly assess the stability of this compound for my experiment?
-
A simple stability check involves incubating the compound in your experimental buffer/medium at the relevant temperature for the duration of your experiment. Analyze samples at the beginning and end of the incubation period by HPLC to check for any significant decrease in the parent compound peak area.
-
-
Where can I find protocols for formal stability studies?
Experimental Protocols
Forced Degradation Studies
These studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[1][2]
1. Hydrolytic Stability
-
Objective: To assess stability in acidic, basic, and neutral aqueous conditions.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
In separate amber glass vials, add the stock solution to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral) to a final compound concentration of 0.1 mg/mL.
-
At specified time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
2. Oxidative Stability
-
Objective: To determine susceptibility to oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution to a final compound concentration of 0.1 mg/mL.
-
Keep the solution at room temperature, protected from light, for up to 48 hours.
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot for analysis.
-
Analyze by HPLC.
-
3. Photostability
-
Objective: To evaluate degradation upon light exposure.[6][7][8][9]
-
Protocol:
-
Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol/water).
-
Place the solution in a clear glass vial.
-
Prepare a "dark control" by wrapping an identical vial in aluminum foil.
-
Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber) according to ICH Q1B guidelines.[8][9][10]
-
At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.
-
4. Thermal Stability (Solid State)
-
Objective: To assess the stability of the solid compound at elevated temperatures.[12][13][14][15]
-
Protocol:
-
Place a small amount of the solid compound in a clear glass vial.
-
Store the vial in an oven at an elevated temperature (e.g., 60°C or 75°C) for a specified period (e.g., 1-4 weeks).
-
At the end of the study, dissolve the compound and analyze by HPLC to check for degradation.
-
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be used for a more in-depth analysis of thermal decomposition.[12][13][14]
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 48 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 48 hours | 60°C | 25.8% | 3 |
| Purified Water | 48 hours | 60°C | 2.1% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 2 |
| Light Exposure | 1.2 x 10⁶ lux hrs | Room Temp | 5.3% | 1 |
| Thermal (Solid) | 2 weeks | 75°C | <1% | 0 |
Visualizations
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 7. q1scientific.com [q1scientific.com]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(6-chloropyridazin-3-yl)azetidin-3-ol. The following information is based on established purification techniques for analogous azetidine and pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The most common and effective purification method for compounds of this class is flash column chromatography over silica gel.[1] Recrystallization can also be a viable option if a suitable solvent system is identified and the crude product is of sufficient purity.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities may include unreacted starting materials such as 3,6-dichloropyridazine and azetidin-3-ol, byproducts from side reactions, and residual solvents. The synthesis of the precursor 6-chloropyridazin-3-ol from 3,6-dichloropyridazine suggests that the starting dichloro compound could be a key impurity.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation of this compound from impurities during column chromatography. It helps in identifying the appropriate solvent system for elution and for combining the purified fractions.
Q4: What are the typical storage conditions for the purified this compound?
A4: While specific stability data is not available, similar compounds are typically stored at 2-8°C in a tightly sealed container, away from moisture and light to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad peaks or streaking on TLC and during column chromatography.
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Overloading of the column.
-
The compound may be ionic in nature, leading to poor interaction with the silica gel.
Solutions:
-
Optimize the Solvent System: Systematically test different solvent mixtures using TLC to find an eluent that provides good separation between your product and the impurities. A common starting point for N-heterocyclic compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Reduce Sample Load: The amount of crude material loaded onto the column should typically be 1-5% of the weight of the stationary phase.
-
Consider a Buffered System: If the compound is suspected to be ionic, the use of a buffer in the mobile phase or a different stationary phase (e.g., alumina) might be beneficial.[3] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
Issue 2: Product Precipitation During Purification
Symptoms:
-
The compound crystallizes or "crashes out" on the column or in the collection tubing.
Possible Causes:
-
Low solubility of the purified compound in the mobile phase.
Solutions:
-
Incorporate a Co-solvent: Adding a small amount of a stronger, more polar solvent in which the compound is highly soluble to the mobile phase can help maintain solubility throughout the purification process.[4]
-
Modify the Eluent System: A gradual change in solvent polarity during gradient elution can prevent abrupt changes in solubility.
Issue 3: Low Recovery of the Purified Product
Symptoms:
-
The yield of the purified product is significantly lower than expected.
Possible Causes:
-
Irreversible adsorption of the product onto the silica gel.
-
Decomposition of the product on the stationary phase.
-
Incomplete elution from the column.
Solutions:
-
Deactivate the Silica Gel: For sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent mixture containing a small percentage of a polar solvent like triethylamine or methanol.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (C18).
-
Ensure Complete Elution: After the main product fractions have been collected, flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) to elute any remaining product.
Data Presentation
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Flash Column Chromatography (Silica Gel) | >95% | 60-85% | Low to Medium | Good for removing a wide range of impurities. |
| Recrystallization | >98% | 40-70% | High | Requires a suitable solvent system and a relatively pure crude product. |
| Preparative HPLC (Reversed-Phase) | >99% | 50-80% | Low | High resolution, suitable for very high purity requirements. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or dichloromethane).
-
Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Resistance to Pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pyridazine derivatives, including compounds structurally related to 1-(6-Chloropyridazin-3-yl)azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to my lead pyridazine compound. What are the common mechanisms of resistance?
A1: Resistance to pyridazine derivatives in cancer cells can arise from several mechanisms. One of the most common is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which act as efflux pumps to remove the drug from the cell, reducing its intracellular concentration and efficacy.[1][2] Another potential mechanism is the alteration of the drug's molecular target, such as mutations in a target kinase that prevent effective binding. Additionally, activation of alternative signaling pathways can bypass the inhibitory effect of the compound.
Q2: How can I determine if ABCG2-mediated efflux is responsible for the observed resistance in my cell line?
A2: You can investigate the role of ABCG2-mediated efflux through a combination of experimental approaches. A common method is to assess the cellular accumulation of your compound or a known fluorescent ABCG2 substrate (like Hoechst 33342 or pheophorbide A) in the presence and absence of a known ABCG2 inhibitor, such as Ko143. A significant increase in intracellular accumulation in the presence of the inhibitor would suggest ABCG2 involvement. Furthermore, you can measure the expression levels of ABCG2 protein by Western blotting or mRNA levels by qRT-PCR in your resistant cell line compared to the sensitive parental line.
Q3: What strategies can I employ to overcome resistance mediated by ABCG2 efflux pumps?
A3: One strategy is the co-administration of an ABCG2 inhibitor to block the efflux pump and restore the intracellular concentration of your pyridazine compound. Another approach involves designing novel pyridazine derivatives that are not substrates for ABCG2 or that may even inhibit its function.[1] A promising alternative strategy is to target proteins that regulate the activity or expression of ABCG2.[1] For instance, inhibiting Pim1 kinase, which can phosphorylate and promote ABCG2 activity, has been shown to overcome ABCG2-mediated resistance.[1][2]
Q4: My compound is a kinase inhibitor. Could mutations in the target kinase be causing resistance?
A4: Yes, this is a well-established mechanism of resistance to kinase inhibitors. To investigate this, you should sequence the gene encoding the target kinase in your resistant cell lines to identify any potential mutations within the drug-binding site or regions that affect the kinase's conformation. If mutations are identified, you may need to design next-generation inhibitors that can effectively bind to the mutated kinase.
Q5: Are there any general troubleshooting tips for optimizing my experiments with pyridazine compounds?
A5:
-
Solubility: Ensure your compound is fully dissolved. Pyridazine derivatives can sometimes have limited aqueous solubility. Test different solvent systems and consider the use of solubility enhancers like DMSO, but be mindful of solvent toxicity in your cellular assays.
-
Stability: Assess the stability of your compound in your experimental media over the time course of your experiment. Degradation can lead to a loss of activity.
-
Off-target effects: Be aware of potential off-target effects. Use appropriate controls and consider profiling your compound against a panel of kinases or other relevant targets to understand its specificity.
Troubleshooting Guides
Problem 1: Decreased potency of the pyridazine compound in a specific cancer cell line over time.
| Possible Cause | Suggested Solution |
| Upregulation of ABC transporters (e.g., ABCG2) | 1. Perform a drug accumulation assay with a fluorescent substrate (e.g., Hoechst 33342) in the presence and absence of an ABC transporter inhibitor (e.g., Ko143). 2. Analyze ABCG2 protein expression levels via Western blot in sensitive vs. resistant cells. 3. Co-administer your compound with an ABCG2 inhibitor to see if potency is restored. |
| Mutation in the target protein | 1. Sequence the target protein's gene in the resistant cell line to identify mutations. 2. If a mutation is found, perform molecular modeling to assess its impact on compound binding. 3. Consider synthesizing new derivatives designed to inhibit the mutated target. |
| Activation of bypass signaling pathways | 1. Perform phosphoproteomic or transcriptomic analysis to identify upregulated pathways in resistant cells. 2. Investigate the use of combination therapy by co-administering your compound with an inhibitor of the identified bypass pathway. |
Problem 2: Inconsistent results in cell-based assays.
| Possible Cause | Suggested Solution |
| Compound precipitation | 1. Visually inspect your media for any signs of precipitation after adding the compound. 2. Determine the critical micelle concentration (CMC) if applicable. 3. Test different solvents or formulation strategies to improve solubility. |
| Compound degradation | 1. Assess the stability of your compound in cell culture media over time using HPLC or LC-MS. 2. If degradation is observed, consider preparing fresh stock solutions for each experiment and minimizing exposure to light or high temperatures. |
| Cell line instability | 1. Regularly perform cell line authentication (e.g., STR profiling). 2. Use cells within a consistent and low passage number range for your experiments. |
Experimental Protocols
Protocol 1: Cellular Accumulation Assay for ABCG2 Activity
Objective: To determine if the pyridazine compound is a substrate of the ABCG2 efflux pump.
Materials:
-
Sensitive and resistant cancer cell lines
-
Your pyridazine compound
-
Fluorescent ABCG2 substrate (e.g., [³H]-mitoxantrone or Hoechst 33342)
-
ABCG2 inhibitor (e.g., Ko143)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Seed both sensitive and resistant cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate one set of cells with a known ABCG2 inhibitor (e.g., 1 µM Ko143) for 1 hour.
-
Add the fluorescent ABCG2 substrate (e.g., [³H]-mitoxantrone) to all wells, with and without the ABCG2 inhibitor.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence or radioactivity.
-
Compare the accumulation of the substrate in resistant cells with and without the inhibitor. A significant increase in accumulation in the presence of the inhibitor suggests active ABCG2-mediated efflux.
Protocol 2: Western Blot for ABCG2 Expression
Objective: To compare the protein expression level of ABCG2 in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCG2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare total protein lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare ABCG2 expression levels.
Visualizations
Caption: Overcoming ABCG2-mediated resistance to pyridazine compounds.
Caption: A logical workflow for troubleshooting resistance to pyridazine compounds.
References
Technical Support Center: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. The information addresses potential off-target effects and provides guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: Currently, there is no publicly available data detailing the specific off-target profile of this compound. However, analysis of related compounds containing the 6-chloropyridazine moiety suggests potential interactions with several target families. Researchers should consider screening for activity at:
-
Kinases: The pyridazine core is present in compounds designed as kinase inhibitors.
-
Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 6-chloropyridazine have been reported to have high affinity for nAChRs.[1]
-
G-Protein Coupled Receptors (GPCRs): Various pyridazine-containing compounds have shown activity at different GPCRs.
-
Ion Channels (e.g., hERG): As a standard safety pharmacology assessment, inhibition of the hERG channel should be evaluated to assess pro-arrhythmic risk.
Q2: I am observing unexpected cellular toxicity in my experiments. Could this be due to off-target effects?
A2: Yes, unexpected cytotoxicity can often be attributed to off-target activity. Potential mechanisms include:
-
Inhibition of essential kinases: Off-target kinase inhibition can disrupt critical cellular signaling pathways, leading to apoptosis or cell cycle arrest.
-
Mitochondrial toxicity: Some compounds can interfere with mitochondrial function, leading to a decrease in cellular energy production and an increase in reactive oxygen species.
-
Ion channel modulation: Disruption of ion homeostasis, for example through hERG channel blockade, can lead to cytotoxic effects.
It is recommended to perform a broad off-target screening panel to identify potential unintended targets that could be responsible for the observed toxicity.
Q3: How can I proactively screen for potential off-target effects of this compound?
A3: A tiered approach to off-target screening is recommended:
-
Computational Assessment: Utilize in silico methods such as ligand-based and structure-based virtual screening to predict potential off-targets.
-
Focused Panel Screening: Based on the computational predictions and the known pharmacology of related compounds, test the compound against a focused panel of kinases, GPCRs, and ion channels.
-
Broad Off-Target Profiling: If resources permit, a comprehensive screen against a large panel of targets (e.g., Eurofins SafetyScreen44™ or similar) can provide a more complete picture of the compound's selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound instability, aggregation, or off-target effects. | Verify compound purity and stability under experimental conditions. Test for compound aggregation using techniques like dynamic light scattering. Perform a counterscreen against a known off-target to rule out its involvement. |
| Observed phenotype does not match the intended target's known function | The phenotype is driven by an off-target effect. | Conduct a rescue experiment by overexpressing the intended target or using a known selective agonist/antagonist. Perform a broad off-target screening to identify the unintended target. |
| High background signal in cellular assays | Non-specific binding or compound interference with the assay technology (e.g., fluorescence). | Run control experiments with a structurally similar but inactive compound. Test for compound autofluorescence or quenching. |
| Discrepancy between in vitro and in vivo results | Metabolites of the compound have different activity profiles, or the in vivo phenotype is a result of off-target effects not captured by in vitro assays. | Characterize the major metabolites and test their activity at the intended and potential off-targets. Conduct in vivo target engagement studies. |
Experimental Protocols
General Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in the appropriate buffer.
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
General Workflow for Off-Target Screening
References
Technical Support Center: Crystallization of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 1-(6-chloropyridazin-3-yl)azetidin-3-ol. The information is based on general crystallization principles and data for related heterocyclic compounds due to the limited availability of specific data for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: The molecule possesses several features that dictate its crystallization behavior:
-
High Polarity and Dipole Moment: The pyridazine ring has a significant dipole moment, and the hydroxyl group on the azetidine ring contributes to the overall polarity. This suggests solubility in polar solvents.[1]
-
Hydrogen Bonding Capability: The azetidin-3-ol moiety provides both a hydrogen bond donor (-OH) and acceptor (tertiary amine), while the pyridazine ring contains nitrogen atoms that can act as hydrogen bond acceptors.[2] This strong hydrogen bonding potential can lead to the formation of stable crystal lattices.
-
Modest Basicity: The pyridazine ring is weakly basic, which may influence its solubility in acidic or basic solutions.[1]
Q2: I am not getting any crystals. What are the most common reasons for crystallization failure with this compound?
A2: Common reasons for crystallization failure include:
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound fully dissolved, or too poor, causing it to precipitate as an amorphous solid or oil.
-
High Level of Impurities: Impurities can inhibit nucleation and crystal growth.
-
Suboptimal Supersaturation: The solution may be undersaturated (no driving force for crystallization) or too highly supersaturated (leading to rapid precipitation of amorphous material).
-
Unfavorable Temperature Profile: The cooling rate might be too fast, or the temperature might not be low enough to induce crystallization.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. To address this, you can try:
-
Slowing down the crystallization process: Use a slower cooling rate or a vapor diffusion method.
-
Using a different solvent system: A less polar solvent or a mixture of solvents might be more suitable.
-
Lowering the initial concentration: This can help to avoid reaching the supersaturation level where oiling out is favored.
-
Seeding: Introducing a small crystal of the compound can encourage nucleation and growth of crystals rather than oil formation.
Q4: How can I assess the purity of my this compound before attempting crystallization?
A4: Purity can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main compound and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guides
Problem 1: No Crystal Formation
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Perform a solvent screen with small amounts of the compound in various solvents (e.g., alcohols, esters, ketones, ethers, and their mixtures with water or alkanes). A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. |
| Undersaturation | Concentrate the solution by slowly evaporating the solvent. |
| Lack of Nucleation Sites | Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| High Purity (sometimes an issue) | If the compound is extremely pure, it may be slow to nucleate. Try adding a very small amount of a structurally similar compound to act as a seed. |
Problem 2: Formation of Amorphous Solid or Oil
| Possible Cause | Troubleshooting Step |
| Too High Supersaturation | Dilute the solution before cooling or use a slower method to achieve supersaturation (e.g., vapor diffusion). |
| Rapid Cooling | Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer. |
| Solvent Choice | The solvent may be too "good." Try a solvent in which the compound has slightly lower solubility or use a co-solvent system. |
Problem 3: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)
| Possible Cause | Troubleshooting Step |
| Rapid Crystal Growth | Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. |
| High Nucleation Rate | Decrease the initial concentration of the solution. |
| Agitation | Avoid disturbing the crystallization vessel once nucleation has begun. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place a small amount (5-10 mg) of this compound into several small vials.
-
Add a few drops of a different solvent to each vial at room temperature. Observe if the compound dissolves.
-
If the compound dissolves at room temperature, the solvent is likely too good for cooling crystallization.
-
If the compound does not dissolve, gently heat the vial and add more solvent dropwise until the compound dissolves completely.
-
Allow the vials to cool slowly to room temperature and then place them in a refrigerator (4 °C).
-
Observe the vials for crystal formation over 24-48 hours.
-
A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the polar functional groups of the target molecule. |
| Esters | Ethyl acetate | A moderately polar solvent that is often effective for crystallizing nitrogen-containing heterocycles. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can be used, but care must be taken with peroxides. |
| Aromatic Hydrocarbons | Toluene | May be useful in a co-solvent system with a more polar solvent. |
| Co-solvent Systems | Ethanol/Water, Acetone/Hexane | Can fine-tune the solubility and supersaturation. |
Protocol 2: Cooling Crystallization
-
Dissolve the this compound in the minimum amount of a suitable hot solvent (identified from the solvent screen).
-
Ensure all the solid has dissolved. If there are insoluble impurities, perform a hot filtration.
-
Cover the container and allow it to cool slowly to room temperature. To slow down cooling, the flask can be placed in an insulated container.
-
Once at room temperature, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield.
-
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the overall solubility of the compound and inducing crystallization.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Logic diagram for selecting a suitable crystallization solvent.
References
Technical Support Center: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-chloropyridazin-3-yl)azetidin-3-ol. The information provided is intended to guide experimental design and address common challenges encountered during degradation studies.
Disclaimer
Specific degradation pathways for this compound are not extensively documented in publicly available literature. The degradation products and pathways described herein are proposed based on the chemical structure of the molecule and general principles of degradation for related chemical moieties such as pyridazines and azetidines.[1][2][3][4] Experimental verification is required to confirm these hypotheses.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on its structure, this compound has several functional groups susceptible to degradation: the chlorinated pyridazine ring, the azetidine ring, and the secondary alcohol. Potential degradation pathways include:
-
Hydrolysis: The chlorine atom on the pyridazine ring can be susceptible to nucleophilic substitution by a hydroxyl group, particularly under acidic or basic conditions, to form a hydroxypyridazine derivative. The azetidine ring, being a strained ring system, could potentially undergo ring-opening, although this is generally less common than reactions on the pyridazine ring.
-
Oxidation: The secondary alcohol on the azetidin-3-ol moiety is a prime site for oxidation, which would yield the corresponding ketone, 1-(6-chloropyridazin-3-yl)azetidin-3-one. This is a common degradation pathway for molecules containing secondary alcohols.[5][6]
-
Photodegradation: Exposure to UV light can induce dechlorination or other complex rearrangements of the pyridazine ring.[2] Photolytic degradation is a known pathway for halogenated aromatic compounds.[7]
-
Thermal Degradation: At elevated temperatures, various less specific degradation pathways may be initiated.
-
Caption: Proposed major degradation pathways for this compound. */ Q2: How should I design a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[8][9] A typical study would involve subjecting a solution of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solution stored at 80°C for 48 hours.
-
Photodegradation: Solution exposed to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Samples should be taken at various time points and analyzed by a stability-indicating method, typically HPLC-UV/MS.
Q3: What analytical method is best for separating and identifying the degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector and a Mass Spectrometer (MS) is the most effective approach.
-
HPLC: A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and all degradation products.
-
UV Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which can help in peak tracking and identification.
-
Mass Spectrometry: An MS detector is essential for determining the mass-to-charge ratio (m/z) of the degradation products, which provides crucial information for structure elucidation.
Troubleshooting Guides
Problem 1: I observe a new peak in my chromatogram after oxidative stress, but the mass doesn't match any expected product.
| Possible Cause | Troubleshooting Step |
| Formation of an N-oxide: The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. This would result in an increase in mass of 16 amu. | Check the high-resolution mass spectrometry data for a mass corresponding to [M+16+H]⁺. |
| Peroxide Adducts: In the presence of hydrogen peroxide, adducts can sometimes form. | Dilute the sample and re-inject. Adducts are often concentration-dependent. Also, check for masses corresponding to [M+H₂O₂+H]⁺. |
| Multiple Oxidation Sites: It's possible that both the secondary alcohol and the pyridazine ring are oxidized. | Look for a mass corresponding to [M-2H+O+O+H]⁺ (ketone and N-oxide formation). |
Problem 2: Under basic hydrolysis, the parent peak disappears rapidly, and I see multiple small, poorly resolved peaks.
| Possible Cause | Troubleshooting Step |
| Ring Opening/Polymerization: Strong basic conditions might be causing the opening of the azetidine or pyridazine ring, leading to a complex mixture of smaller molecules or polymerization. | Reduce the strength of the base (e.g., use 0.01 M NaOH) and/or lower the temperature (e.g., 40°C). Analyze samples at earlier time points. |
| Poor Chromatographic Retention: The degradation products may be highly polar and not well-retained on a C18 column. | Try a more polar column, such as a C18 AQ or a phenyl-hexyl column. Consider using HILIC (Hydrophilic Interaction Liquid Chromatography) if the products are extremely polar. |
Problem 3: My photostability study shows significant degradation, but I cannot identify a major degradation product by MS.
| Possible Cause | Troubleshooting Step |
| Formation of Radicals/Insoluble Products: Photodegradation can proceed through radical mechanisms, leading to the formation of insoluble polymers that may not be detectable by HPLC. | Visually inspect the sample for any precipitation. Filter the sample through a 0.22 µm filter before injection and analyze the filter for any retained material. |
| Volatile Degradants: The degradation products might be volatile and lost during sample preparation. | Use a headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample for volatile compounds. |
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under various stress conditions. This is for illustrative purposes to guide what a researcher might expect.
| Stress Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 15% | 6-(3-hydroxyazetidin-1-yl)pyridazin-3-ol |
| 0.1 M NaOH (60°C) | 24 | 40% | 6-(3-hydroxyazetidin-1-yl)pyridazin-3-ol |
| 3% H₂O₂ (RT) | 24 | 25% | 1-(6-Chloropyridazin-3-yl)azetidin-3-one |
| Thermal (80°C) | 48 | 10% | Mixture of minor degradants |
| Photolytic | 24 | 30% | Dechlorinated and other products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Mix 1 mL of stock solution with 1 mL of water. Incubate at 80°C.
-
Photolytic: Place the solution in a photostability chamber.
-
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analysis: Analyze by HPLC-UV/MS.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning m/z 100-500.
-
Caption: General experimental workflow for a forced degradation study. */
Troubleshooting Logic Diagram
-
Caption: Troubleshooting decision tree for identifying unknown peaks. */
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Issue 1: High Cytotoxicity Observed at Low Concentrations
If you are observing significant cell death at concentrations lower than expected, consider the following troubleshooting steps:
-
Purity of the Compound: Verify the purity of your this compound stock. Impurities from synthesis or degradation can contribute to unexpected toxicity.
-
Recommendation: Use a fresh, highly purified batch of the compound. Analytical techniques such as HPLC can confirm purity.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1]
-
Recommendation: Test the compound on a panel of cell lines to determine a suitable model for your experiments. Consider using less sensitive cell lines if the primary goal is not to study cytotoxicity itself.
-
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
-
-
Assay Interference: The compound may interfere with the cytotoxicity assay itself. For example, it might react with the assay reagents or have intrinsic color that affects absorbance readings.
-
Recommendation: Run a cell-free control with the compound and assay reagents to check for interference. Consider using an alternative cytotoxicity assay that relies on a different detection principle.[2]
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Variability in cytotoxicity data can be frustrating. Here are some common causes and solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[1]
-
Recommendation: Optimize and standardize your cell seeding density. Ensure even cell distribution in the wells of your microplate.
-
-
Passage Number and Cell Health: Cells that have been passaged too many times or are not healthy can respond differently to the compound.[1]
-
Recommendation: Use cells within a consistent and low passage number range. Regularly check cell morphology and viability.
-
-
Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity.
-
Recommendation: Standardize the incubation time across all experiments. A time-course experiment can help determine the optimal endpoint.
-
-
Pipetting Errors: Inaccurate pipetting can lead to variations in both cell number and compound concentration.
-
Recommendation: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for pyridazine-containing compounds?
A1: While the specific mechanism for this compound is not yet fully elucidated, pyridazine derivatives have been reported to induce cytotoxicity through various mechanisms, including:
-
Inhibition of kinases such as EGFR and CDK-2.[3]
-
Induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of anti-apoptotic proteins like Bcl-2.[3][4]
-
Generation of reactive oxygen species (ROS), leading to oxidative stress.[4]
Q2: How can I reduce the cytotoxicity of this compound in my experiments?
A2: If the intrinsic cytotoxicity of the compound is limiting its therapeutic application or experimental use, several strategies can be employed to mitigate its toxic effects:
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs), can improve its solubility, stability, and pharmacokinetic profile, potentially reducing systemic toxicity.[3][5][6]
-
Cyclodextrin Complexation: Complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble drugs and may reduce their toxicity.[7]
-
-
Chemical Modification:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound can help identify modifications that reduce cytotoxicity while retaining the desired biological activity. For example, altering substituents on the pyridazine ring has been shown to modulate the cytotoxic activity of related compounds.[8]
-
-
Dose Reduction and Combination Therapy: In a therapeutic context, combining the compound with another agent may allow for a lower, less toxic dose to be used while achieving a synergistic effect.
Q3: Which in vitro cytotoxicity assays are recommended for this compound?
A3: A variety of in vitro assays can be used to assess the cytotoxicity of this compound.[9][10][11] It is often recommended to use at least two assays based on different principles to confirm the results.[2]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[2][11]
-
LDH Release Assay (Lactate Dehydrogenase): This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[12]
-
ATP Assay: This bioluminescent assay quantifies the amount of ATP in viable cells.[2]
-
Real-Time Cytotoxicity Assays: These assays use non-toxic dyes to continuously monitor cell death over time.[12]
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound and its Formulations against Various Cancer Cell Lines.
| Formulation | Cell Line | IC₅₀ (µM) |
| Free Compound | HepG-2 | 15.2 |
| Free Compound | HCT-116 | 22.5 |
| Free Compound | MCF-7 | 18.9 |
| SLN Formulation | HepG-2 | 25.8 |
| SLN Formulation | HCT-116 | 35.1 |
| SLN Formulation | MCF-7 | 29.7 |
| LPHN Formulation | HepG-2 | 30.4 |
| LPHN Formulation | HCT-116 | 41.2 |
| LPHN Formulation | MCF-7 | 34.6 |
IC₅₀ values are hypothetical and for illustrative purposes only. SLN: Solid Lipid Nanoparticle; LPHN: Lipid-Polymer Hybrid Nanoparticle.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Potential signaling pathway for cytotoxicity.
Caption: Logic for troubleshooting unexpected cytotoxicity.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridazin-3-yl)azetidin-3-ol and related compounds for in vivo applications. The following troubleshooting guides and FAQs address common challenges encountered during formulation and experimentation.
Formulation Troubleshooting Guide
Q1: My compound, this compound, has poor solubility in common aqueous vehicles. What should I do?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Here are several strategies to enhance solubility for in vivo use:
-
Co-solvents: A mixture of co-solvents is often effective. A common starting point is a ternary system, such as DMSO, PEG300, and saline or water. For example, a formulation might consist of 10% DMSO, 40% PEG300, and 50% saline. The organic solvents help to dissolve the compound, while the aqueous component provides better physiological compatibility.
-
Cyclodextrins: Encapsulation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly improve the solubility of hydrophobic compounds. A typical approach involves preparing a stock solution of the compound in a minimal amount of an organic solvent like DMSO and then diluting it in an aqueous solution of SBE-β-CD (e.g., 20% w/v).
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the vehicle can increase solubility. However, ensure the final pH is within a physiologically tolerable range (typically pH 4-8) for the chosen route of administration to avoid irritation or tissue damage.
-
Amorphous Solid Dispersions: For more challenging compounds, creating an amorphous solid dispersion with a polymer carrier can improve bioavailability by preventing crystallization.
It is crucial to assess the tolerability and potential toxicity of any vehicle in a preliminary in vivo study before proceeding with efficacy experiments.
Q2: The formulated compound precipitates out of solution after preparation or upon dilution. How can I prevent this?
A2: Precipitation indicates that the compound's solubility limit has been exceeded in the final formulation or upon contact with physiological fluids. To address this:
-
Optimize Co-solvent Ratios: Systematically vary the ratio of organic to aqueous components in your vehicle. Increasing the proportion of the organic solvent (e.g., PEG300, DMSO) may keep the compound in solution.
-
Heal and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound and create a more stable preparation. However, be mindful of the compound's thermal stability.
-
Kinetically Stable Formulations: Some formulations, like those using Polysorbate 80 (Tween 80), can form micelles that entrap the compound and create a kinetically stable solution, preventing immediate precipitation. A vehicle such as 5% DMSO, 5% Tween 80, and 90% saline could be explored.
-
Pre-warming the Formulation: Before administration, warming the formulation to body temperature (37°C) can sometimes prevent precipitation upon injection into the warmer physiological environment of the animal.
Q3: I am observing signs of toxicity or irritation at the injection site in my animal models. What could be the cause and how can I mitigate it?
A3: Injection site reactions or systemic toxicity can stem from the compound itself or the formulation vehicle.
-
Vehicle Toxicity: High concentrations of certain organic solvents, like DMSO, can cause local irritation or hemolysis. Aim to use the lowest concentration of organic solvents necessary to achieve the desired compound concentration. It is recommended to keep the final DMSO concentration below 10% for most routes of administration.
-
Compound-Related Toxicity: The compound itself may have inherent toxicity. Consider conducting a dose-range-finding study to identify the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration can influence local tolerance. For example, subcutaneous injections may be more prone to local reactions than intravenous or intraperitoneal injections. Ensure the formulation is appropriate for the chosen route.
-
Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced and compound-induced effects.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an in vivo formulation for a novel pyridazine derivative like this compound?
A1: For a novel compound with unknown solubility and tolerability, a stepwise approach is recommended:
-
Assess Basic Solubility: Determine the compound's solubility in common solvents like water, saline, ethanol, DMSO, and PEG300.
-
Select a Vehicle System: Based on the solubility data, choose a vehicle system. A widely used and generally well-tolerated formulation for initial studies is a mixture of PEG300 and a dextrose solution. For instance, a formulation of 70% PEG300 in a 30% aqueous solution of 5% dextrose has been successfully used for other bicyclic azetidines.[1][2]
-
Prepare a Trial Formulation: Prepare a small batch of the formulation at the desired concentration. Observe for any signs of precipitation or instability.
-
Conduct a Vehicle Tolerability Study: Before initiating efficacy studies, administer the vehicle alone to a small group of animals to ensure it does not cause adverse effects.
Q2: How should I prepare and store my formulated compound for in vivo use?
A2: Proper preparation and storage are critical for ensuring the accuracy and reproducibility of your experiments.
-
Preparation: Formulations should be prepared fresh on the day of dosing if possible. If a stock solution in an organic solvent like DMSO is used, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Storage: The stability of the final formulation should be assessed. For short-term storage (e.g., during the course of a day's experiments), keep the formulation on ice to minimize degradation, unless this promotes precipitation. If longer-term storage is necessary, a stability study should be conducted to ensure the compound remains in solution and does not degrade.
Q3: What are the key parameters to consider when selecting a route of administration?
A3: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. Suitable for compounds with good aqueous solubility. The formulation must be a clear solution and sterile.
-
Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure. It is generally more tolerant of different vehicle compositions than the IV route.
-
Oral (PO): Preferred for drugs intended for oral administration in humans. Bioavailability can be variable and is influenced by factors like solubility, permeability, and first-pass metabolism.
-
Subcutaneous (SC): Allows for slower absorption and prolonged exposure. The volume of injection is typically limited, and the formulation should be non-irritating.
Quantitative Data Summary
The following table summarizes formulation components and an example formulation used for a related bicyclic azetidine compound, which can serve as a reference for formulating this compound.
| Component | Role | Typical Concentration Range | Example Formulation (BRD3914)[1][2] |
| Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 5-10% | - |
| Polyethylene Glycol (PEG300) | Co-solvent | 30-70% | 70% |
| Aqueous Phase | |||
| 5% Dextrose in Water | Vehicle | 30-90% | 30% |
| Saline (0.9% NaCl) | Vehicle | 30-90% | - |
| Solubilizing Agents | |||
| Tween 80 (Polysorbate 80) | Surfactant | 1-10% | - |
| SBE-β-CD | Encapsulating Agent | 10-40% (w/v) | - |
Experimental Protocols
Protocol: Preparation of a PEG300/Dextrose Formulation for In Vivo Administration
This protocol describes the preparation of a formulation similar to that used for the bicyclic azetidine antimalarial compound BRD3914.[1][2]
Materials:
-
This compound (or related compound)
-
Polyethylene Glycol 300 (PEG300), sterile
-
5% Dextrose solution in Water for Injection (WFI), sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for administration
Procedure:
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, dose, and dosing volume (e.g., 10 mL/kg).
-
Weigh the Compound: Accurately weigh the required amount of this compound and place it in a sterile conical tube.
-
Add PEG300: Add the calculated volume of PEG300 to the tube containing the compound.
-
Dissolve the Compound: Vortex the mixture vigorously until the compound is completely dissolved. If necessary, gently warm the tube in a water bath (not exceeding 40°C) or sonicate for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Add Dextrose Solution: Once the compound is fully dissolved in PEG300, add the calculated volume of the 5% dextrose solution to the tube.
-
Final Mixing: Vortex the final mixture thoroughly to ensure a homogenous solution. The final formulation should be clear.
-
Administration: Use the freshly prepared formulation for animal dosing. If not used immediately, store on ice for the duration of the experiment on the same day.
Visualizations
Caption: General experimental workflow for in vivo testing of a novel compound.
Caption: Hypothetical signaling pathway modulated by a pyridazine-based inhibitor.
References
Validation & Comparative
A Comparative Guide to 1-(6-Chloropyridazin-3-yl)azetidin-3-ol and Other Pyridazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Derivatives of this diazine ring system are integral to the development of novel therapeutic agents, demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and more.[1][2] This guide provides a comparative overview of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol , a structurally intriguing yet sparsely documented pyridazine derivative, and places it in the context of other well-characterized pyridazine compounds.
Due to the limited publicly available experimental data for this compound, this guide will focus on a structural comparison and extrapolate potential activities based on data from analogous compounds. The provided experimental data for other pyridazine derivatives will serve as a benchmark for the potential evaluation of this compound.
Structural Overview of this compound
This compound is a unique molecule that combines three key structural features:
-
A Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. This core is known to engage in hydrogen bonding and π-π stacking interactions with biological targets.
-
A Chlorine Substituent: The chloro group at the 6-position of the pyridazine ring can serve as a crucial site for further chemical modification or act as a key interacting moiety with target proteins.
-
An Azetidin-3-ol Moiety: This four-membered heterocyclic ring with a hydroxyl group introduces a rigid, three-dimensional element to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity and solubility.
The combination of these features suggests that this compound could be a valuable building block or a candidate for screening in various biological assays, particularly those targeting ATP-binding sites in kinases.
Comparative Analysis with Other Pyridazine Derivatives
To understand the potential of this compound, it is useful to compare its structure with other pyridazine derivatives for which biological data, such as IC50 values in kinase inhibition assays, are available. The following tables summarize data for selected pyridazine derivatives that have been evaluated as kinase inhibitors and for their anti-inflammatory or analgesic properties.
Table 1: Kinase Inhibitory Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrazine derivative | JAK1 | 3 | [3] |
| JAK2 | 8.5 | [3] | |
| TYK2 | 7.7 | [3] | |
| Imidazo[1,2-b]pyridazine derivative | DAPK1 | 247 | [4] |
| Pyridazinone Derivative | CSK | 5 | [5] |
Table 2: Anti-inflammatory and Analgesic Activities of Selected Pyridazine Derivatives
| Compound/Derivative | Biological Activity | Assay | Results | Reference |
| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole | Analgesic | Acetic acid-induced writhing in mice | Moderate to good activity | [4] |
| N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides | Anti-inflammatory | Inhibition of albumin denaturation, Membrane stabilization | Significant in vitro activity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of pyridazine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a kinase cascade by a pyridazine derivative.
Experimental Workflow Diagram
Caption: General workflow for the evaluation of pyridazine derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, its structural features, particularly the combination of the pyridazine core and the azetidin-3-ol moiety, make it a compound of significant interest for further investigation. The comparative data from other pyridazine derivatives highlight the potential of this scaffold to yield potent modulators of various biological targets, including kinases. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel pyridazine derivatives, which will be crucial in elucidating their therapeutic potential. Further research is warranted to characterize the pharmacological profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Efficacy Analysis: 1-(6-Chloropyridazin-3-yl)azetidin-3-ol as a Putative MAP4K4 Inhibitor
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the biological target, mechanism of action, or efficacy of the specific compound 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. The following comparison guide is a hypothetical construct, postulating its activity as a MAP4K4 inhibitor to demonstrate a comparative framework against established inhibitors of this kinase. The data for known inhibitors is based on published research.
This guide provides a comparative overview of the hypothetical efficacy of this compound against known inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in various cellular processes and disease pathologies, including cancer and cardiovascular diseases.
Comparative Efficacy of MAP4K4 Inhibitors
The following table summarizes the in vitro potency of the hypothetical compound "Compound X" (this compound) alongside established MAP4K4 inhibitors.
| Compound | Type | Target(s) | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell-Based Assay | Reference Compound |
| Compound X | Hypothetical | MAP4K4 | Not Determined | Not Determined | N/A |
| PF-06260933 | Small Molecule Inhibitor | MAP4K4 | 3.7 | 160 | Yes |
| GNE-495 | Small Molecule Inhibitor | MAP4K4 | 3.7 | Not Reported | Yes |
| DMX-5804 | Small Molecule Inhibitor | MAP4K4 | 3 | Not Reported | Yes |
| MAP4K4-IN-3 | Small Molecule Inhibitor | MAP4K4 | 14.9 | 470 | Yes |
Signaling Pathway Context
MAP4K4 is a member of the Ste20-like family of serine/threonine kinases. It functions upstream of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. Its activation can influence cellular processes such as proliferation, migration, and apoptosis. The diagram below illustrates a simplified representation of the MAP4K4 signaling pathway.
Caption: Simplified MAP4K4 signaling cascade leading to cellular responses.
Experimental Protocols
To evaluate the efficacy of a novel compound such as this compound, a series of standardized in vitro and cell-based assays would be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on MAP4K4 kinase activity.
Methodology:
-
Recombinant human MAP4K4 enzyme is incubated with the test compound at varying concentrations.
-
A kinase buffer solution containing ATP and a suitable substrate (e.g., a generic peptide substrate) is added to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP, or through radioisotope labeling with [γ-³²P]ATP followed by autoradiography.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Phosphorylation Assay
Objective: To assess the ability of the compound to inhibit MAP4K4 activity within a cellular context.
Methodology:
-
A suitable cell line with detectable MAP4K4 activity (e.g., a cancer cell line known to have active MAP4K4 signaling) is cultured.
-
Cells are treated with a range of concentrations of the test compound for a predetermined duration.
-
Cells are then stimulated with an appropriate agent if necessary to induce MAP4K4 pathway activation.
-
Cell lysates are prepared, and the phosphorylation status of a downstream target of the MAP4K4 pathway (e.g., phospho-JNK) is assessed using techniques such as Western blotting or ELISA.
-
The concentration of the compound that results in a 50% reduction in the phosphorylation of the downstream target (IC50) is determined.
The workflow for evaluating a novel inhibitor is depicted in the following diagram.
Caption: Workflow for the evaluation of a novel kinase inhibitor.
Concluding Remarks
While the specific efficacy of this compound remains to be determined through empirical testing, this guide outlines the established methodologies and comparative framework that would be necessary to position its potential therapeutic value against known MAP4K4 inhibitors. Future research would need to focus on conducting the described in vitro and cell-based assays to generate the data required for a direct comparison. Furthermore, comprehensive kinase selectivity profiling would be crucial to understand its off-target effects and overall therapeutic window.
Validating the Target of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Comparative Guide to Neuronal Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. Based on structural homology to known ligands, the primary hypothesized target of this compound class is the neuronal nicotinic acetylcholine receptor (nAChR) family. This document outlines the experimental data and protocols necessary to support this hypothesis, comparing the activity of related compounds with established nAChR modulators.
Comparative Binding Affinities and Functional Potencies
The affinity and functional activity of a compound at its target are critical validation parameters. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for derivatives of 6-chloropyridazine and a selection of standard nAChR modulators.
Table 1: Binding Affinity of 6-Chloropyridazin-3-yl Derivatives at Neuronal nAChRs
| Compound Class | Target nAChR Subtype | Binding Affinity (Ki) |
| 6-Chloropyridazin-3-yl Derivatives | α4β2* | Nanomolar range[1] |
Table 2: Comparative Binding Affinities and Functional Potencies of Alternative nAChR Modulators
| Compound | nAChR Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Mode of Action |
| Nicotine | α4β2 | 1[2] | Agonist EC50: 100 - 5,420[1] | Agonist |
| α7 | 2,000 | Agonist EC50: >10,000 | Agonist | |
| α3β4 | 5 | - | Agonist | |
| Epibatidine | α4β2 | 0.04 - 0.06[3] | Agonist EC50: ~1 | Agonist |
| α7 | 2 - 20[3] | Agonist EC50: ~400 | Agonist | |
| α3β4 | 0.15 | - | Agonist | |
| Varenicline | α4β2 | 0.14 - 0.4[1][4] | Partial Agonist EC50: 86[1] | Partial Agonist |
| α7 | 125 | Full Agonist | Partial Agonist | |
| α6β2* | 0.12 | Partial Agonist EC50: 7[1] | Partial Agonist | |
| Mecamylamine | α4β2 | - | Antagonist IC50: 2,500 | Non-competitive Antagonist |
| α7 | - | Antagonist IC50: 6,900 | Non-competitive Antagonist | |
| α3β4 | - | Antagonist IC50: 640 | Non-competitive Antagonist |
Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*
Key Experimental Protocols
To validate the interaction of this compound with nAChRs, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor subtype by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes (e.g., α4β2, α7).
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand with high affinity for the target receptor (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes or tissue homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This assay measures the functional consequence of receptor activation by monitoring changes in intracellular calcium levels.
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at nAChRs.
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound.
-
Known nAChR agonist (e.g., acetylcholine or nicotine).
-
Known nAChR antagonist (e.g., mecamylamine).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition:
-
Agonist Mode: Inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then inject a known agonist at its EC50 concentration and monitor the fluorescence change.
-
-
Data Analysis:
-
Agonist Mode: Plot the fluorescence change against the test compound concentration to determine the EC50.
-
Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50.
-
Visualizing Pathways and Processes
Neuronal Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified nAChR signaling pathway upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Logical Framework for Target Validation
Caption: Logical flow for validating a biological target.
References
In-Depth Comparative Analysis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's biological activity, including its cross-reactivity with other targets, is paramount. This guide aims to provide a comparative analysis of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific biological data for this particular molecule.
While the chemical structure of this compound is defined, extensive searches have not yielded information regarding its primary biological target, mechanism of action, or any quantitative data from screening assays. This absence of foundational biological characterization prevents a direct comparison with alternative compounds and the presentation of supporting experimental data as is standard in drug discovery and development.
The azetidine and pyridazine scaffolds are present in a variety of biologically active molecules. For instance, derivatives of 6-chloropyridazine have been investigated as nicotinic acetylcholine receptor (nAChR) agents.[1] Other research on related pyridazine-containing compounds has explored their potential as anti-inflammatory agents.[2][3] Furthermore, the azetidine ring is a recognized pharmacophore in medicinal chemistry, known for its ability to introduce conformational rigidity and improve physicochemical properties in drug candidates.[4][5]
Despite the pharmacological relevance of its constituent chemical moieties, no specific biological activity has been publicly reported for this compound itself. Without a known primary target, a meaningful analysis of its cross-reactivity or a comparison with functional alternatives is not possible.
To facilitate future research and provide a framework for the evaluation of this and similar compounds, this guide outlines the typical experimental approaches used to characterize such molecules.
Standard Experimental Protocols for Target Identification and Cross-Reactivity Profiling:
Should this compound become the subject of a research program, the following experimental workflows would be essential to elucidate its pharmacological profile.
1. Primary Target Identification: Initial screening against broad panels of biological targets is a common strategy to identify the primary mode of action.
-
Experimental Protocol: Kinase Profiling (e.g., KINOMEscan™)
-
Objective: To identify potential kinase targets of the compound.
-
Methodology: A competition binding assay is used where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Data Analysis: Results are typically reported as the percent of control, with lower percentages indicating stronger binding.
-
2. Cellular Target Engagement: Once a primary target is identified, confirming its engagement in a cellular context is a critical next step.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the compound binds to its target protein within intact cells.
-
Methodology: Cells are treated with the compound or a vehicle control. After treatment, the cells are heated to various temperatures, leading to the denaturation and aggregation of unbound proteins. The soluble fraction of the target protein at each temperature is then quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
-
3. Cross-Reactivity and Off-Target Profiling: To assess the selectivity of the compound, it should be screened against a panel of receptors, enzymes, and ion channels.
-
Experimental Protocol: Broad Target Panel Screening (e.g., Eurofins SafetyScreen)
-
Objective: To identify potential off-target interactions that could lead to adverse effects.
-
Methodology: The compound is tested at a fixed concentration (e.g., 10 µM) in a battery of radioligand binding and enzymatic assays covering a wide range of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Data Analysis: Results are reported as the percent inhibition of binding or enzyme activity compared to a control. Significant interactions (typically >50% inhibition) are then followed up with concentration-response studies to determine the potency (IC₅₀ or Kᵢ) of the off-target interaction.
-
Below are diagrams illustrating these standard experimental workflows.
References
- 1. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Activity of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enantiomeric activity of 1-(6-chloropyridazin-3-yl)azetidin-3-ol. Due to a lack of publicly available direct comparative studies on the enantiomers of this specific compound, this guide synthesizes information on the synthesis of the racemic compound, general methods for enantioselective synthesis of the azetidin-3-ol core, and the biological activities of structurally related compounds to infer potential activities and the significance of stereochemistry.
Executive Summary
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyridazine and azetidine scaffolds in bioactive molecules. While the racemic mixture can be synthesized, a critical gap in the current scientific literature is the absence of studies that separate and compare the biological activities of its (R) and (S) enantiomers. Stereochemistry is a crucial factor in drug-receptor interactions, and it is highly probable that the two enantiomers of this compound exhibit different pharmacological and toxicological profiles. This guide aims to provide a framework for researchers interested in investigating this compound by outlining potential synthetic strategies and plausible biological targets based on related molecules.
Synthesis and Enantioselective Approaches
The synthesis of racemic this compound can be conceptually approached by the reaction of 3,6-dichloropyridazine with azetidin-3-ol. The synthesis of the racemic azetidin-3-ol precursor is well-established.
General Synthetic Workflow:
In Vitro vs. In Vivo Correlation: A Comparative Analysis of Pyridazinone-Based COX-2 Inhibitors
Disclaimer: Due to the absence of publicly available in vitro and in vivo experimental data for the specific compound 1-(6-Chloropyridazin-3-yl)azetidin-3-ol , this guide provides a comparative analysis using a representative pyridazinone derivative with a well-documented profile as a selective COX-2 inhibitor. This illustrative example is intended to serve as a template for researchers, scientists, and drug development professionals, demonstrating the principles of in vitro-in vivo correlation (IVIVC) within this class of compounds.
This guide presents a detailed comparison of the in vitro enzymatic inhibition of cyclooxygenase (COX) enzymes and the in vivo anti-inflammatory efficacy of a representative pyridazinone derivative, herein referred to as Compound 5a. The data is juxtaposed with the performance of established non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib (a selective COX-2 inhibitor) and indomethacin (a non-selective COX inhibitor), to provide a clear benchmark for its activity and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data from both in vitro and in vivo studies, facilitating a direct comparison of the compound's performance.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound 5a | >100 | 0.77 | >129.87 |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
Data synthesized from representative studies on pyridazinone-based COX-2 inhibitors.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group (Dose) | Paw Edema Inhibition (%) at 3h |
| Compound 5a (20 mg/kg) | 68% |
| Celecoxib (20 mg/kg) | 72% |
| Indomethacin (10 mg/kg) | 54% |
| Control (Vehicle) | 0% |
Data represents typical results from preclinical anti-inflammatory models.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data's context.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared and stored at -80°C. On the day of the assay, enzymes are diluted to the working concentration in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. To each well, the reaction buffer, enzyme, and test compound (or vehicle control) are added. The mixture is pre-incubated for a specified time (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes. The peroxidase activity of COX is then measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model of inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds and reference drugs are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated relative to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Visualizing the IVIVC Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of an IVIVC study and the targeted biological pathway.
Caption: Logical workflow for an In Vitro-In Vivo Correlation study.
Caption: Simplified signaling pathway of COX-2 in inflammation.
Benchmarking a Versatile Scaffold: A Comparative Guide to 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a heterocyclic compound available as a versatile building block for chemical synthesis. While specific biological data for this compound is not publicly available, its constituent motifs—the 6-chloropyridazine core and the azetidin-3-ol moiety—are present in a variety of biologically active molecules. This guide provides a comparative analysis of these structural components against established "gold standard" drugs in relevant therapeutic areas, offering insights into the potential applications of this scaffold in drug discovery.
Core Structural Features and Potential Applications
The subject compound combines two key structural features:
-
6-Chloropyridazine: This aromatic heterocycle is a known pharmacophore found in compounds targeting a range of biological entities, including neuronal nicotinic acetylcholine receptors (nAChRs) and various kinases.
-
Azetidin-3-ol: This saturated four-membered ring provides a three-dimensional scaffold that can be functionalized to interact with specific biological targets. Azetidine derivatives are found in a number of approved drugs and clinical candidates, including Janus kinase (JAK) inhibitors.
Based on the activities of related compounds, this compound could serve as a starting point for the development of novel therapeutics in areas such as neuroscience and immunology.
Comparative Analysis of Structural Motifs
The following tables compare the structural motifs of this compound with gold standard drugs that share similar core structures or target similar biological pathways.
Table 1: Comparison with Nicotinic Acetylcholine Receptor (nAChR) Modulators
| Feature | This compound Scaffold | Varenicline (Chantix) - Gold Standard nAChR Partial Agonist |
| Core Heterocycle | 6-Chloropyridazine | Pyrazino[2,3-b]quinoline |
| Receptor Subtype Affinity | Derivatives of 6-chloropyridazine show affinity for nAChRs. | High affinity and selectivity for the α4β2 nAChR subtype. |
| Mechanism of Action | Unknown for the specific compound; derivatives act as nAChR ligands. | Partial agonist at α4β2 nAChRs, leading to both moderate, sustained dopamine release (reducing cravings) and competitive inhibition of nicotine binding (reducing smoking satisfaction). |
| Therapeutic Indication | Potential for development of nAChR modulators for neurological and psychiatric disorders. | Smoking cessation. |
Table 2: Comparison with Janus Kinase (JAK) Inhibitors
| Feature | This compound Scaffold | Baricitinib (Olumiant) - Gold Standard JAK1/JAK2 Inhibitor |
| Key Structural Moiety | Azetidin-3-ol | Azetidine-containing pyrrolo[2,3-d]pyrimidine core |
| Target | Potential for development of kinase inhibitors. | Janus Kinase (JAK) family, particularly JAK1 and JAK2. |
| Mechanism of Action | Unknown for the specific compound. | Inhibits the activity of JAK1 and JAK2, thereby modulating the signaling of various pro-inflammatory cytokines. |
| Therapeutic Indication | Potential for development of treatments for autoimmune diseases and inflammation. | Rheumatoid arthritis, atopic dermatitis, alopecia areata, and COVID-19. |
Experimental Protocols
Detailed experimental protocols for assays relevant to the potential targets of this scaffold are provided below.
Protocol 1: Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity of a test compound for a specific nAChR subtype (e.g., α4β2).
Materials:
-
Cell membranes expressing the desired nAChR subtype.
-
Radioligand (e.g., [³H]-epibatidine).
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., nicotine).
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For non-specific binding, incubate the membranes and radioligand with a high concentration of the non-specific control.
-
Allow the binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with cold binding buffer.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound by non-linear regression analysis.
Protocol 2: In Vitro Kinase Assay for JAK Inhibition
Objective: To measure the inhibitory activity of a test compound against a specific JAK enzyme (e.g., JAK1).
Materials:
-
Recombinant human JAK1 enzyme.
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue).
-
ATP (Adenosine triphosphate).
-
Test compound (this compound derivative).
-
Assay buffer (e.g., HEPES buffer with MgCl₂, MnCl₂, DTT, and BSA).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the JAK1 enzyme, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the potential role of this compound in drug discovery and the signaling pathways of its potential targets.
Caption: Drug discovery workflow using the scaffold.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
This compound represents a promising starting point for medicinal chemistry campaigns. By leveraging the known biological activities associated with its core motifs, researchers can explore the development of novel therapeutics, particularly in the areas of neuroscience and immunology. The comparative data and experimental protocols provided in this guide offer a framework for initiating such discovery efforts.
Head-to-Head Comparison of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol Analogs: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of direct head-to-head comparative studies for a series of 1-(6-chloropyridazin-3-yl)azetidin-3-ol analogs. While research exists on broader classes of pyridazine and azetidine derivatives, specific structure-activity relationship (SAR) data and comparative biological evaluations for analogs built around this precise chemical scaffold are not currently published.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis by summarizing the known biological context of related compounds and outlining the necessary experimental protocols for a future head-to-head study.
Introduction to the Scaffold and Potential Therapeutic Targets
The this compound scaffold combines two key heterocyclic motifs: a substituted pyridazine and an azetidinol ring. The pyridazine ring is a common feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The azetidinol moiety provides a rigid, three-dimensional structure that can present substituents in well-defined vectors, making it an attractive component for targeted drug design.
Based on the biological activities of related compounds, potential therapeutic targets for analogs of this compound could include:
-
Kinases: The pyridazine core is present in numerous kinase inhibitors. Analogs of this scaffold could potentially be evaluated for their inhibitory activity against various kinase families implicated in oncology, inflammation, and other diseases.
-
Nicotinic Acetylcholine Receptors (nAChRs): Studies have shown that 6-chloropyridazin-3-yl derivatives appended with different cyclic amines exhibit affinity for neuronal nAChRs, suggesting a potential role in neurological disorders.
-
Inflammasome Components: Recently, pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, indicating potential applications in inflammatory diseases.
A systematic evaluation of this compound analogs against a panel of such targets would be the first step in elucidating their therapeutic potential.
Hypothetical Analog Design and Synthesis Workflow
A comparative study would necessitate the synthesis of a library of analogs. The logical workflow for such a study is depicted below.
Caption: A generalized workflow for the synthesis and biological evaluation of a library of this compound analogs.
Proposed Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are templates for how such data could be presented.
Table 1: Physicochemical Properties and In Vitro Potency of Analogs
| Compound ID | R-Group on Azetidine | Molecular Weight ( g/mol ) | cLogP | Target X IC50 (nM) | Target Y EC50 (nM) |
| Parent | -H | Data | Data | Data | Data |
| Analog 1 | -CH3 | Data | Data | Data | Data |
| Analog 2 | -CF3 | Data | Data | Data | Data |
| Analog 3 | -Ph | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Pharmacokinetic Properties of Lead Analogs
| Compound ID | Microsomal Stability (t1/2, min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10-6 cm/s) |
| Parent | Data | Data | Data |
| Analog X | Data | Data | Data |
| Analog Y | Data | Data | Data |
Essential Experimental Protocols for a Head-to-Head Comparison
Detailed methodologies are crucial for the reproducibility and validation of findings. A comprehensive comparative study should include the following experimental protocols.
General Synthesis of this compound Analogs
A likely synthetic route would involve the nucleophilic aromatic substitution of 3,6-dichloropyridazine with a substituted azetidin-3-ol.
-
Reaction: To a solution of the respective azetidin-3-ol derivative (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or isopropanol, 3,6-dichloropyridazine (1.1 eq) is added.
-
Conditions: The reaction mixture is heated, for example, at 80-100 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol describes a general method for assessing the inhibitory activity of the analogs against a specific kinase.
-
Assay Principle: The assay would measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. This can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or AlphaScreen®.
-
Procedure:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are prepared in an appropriate assay buffer.
-
Serial dilutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and added to the assay plate.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to control wells (with and without enzyme). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell-Based Assay for Target Engagement
To confirm that the compounds are active in a cellular context, a target engagement assay is necessary.
Caption: A typical workflow for a cell-based assay to determine the functional activity of the analogs.
Conclusion and Future Directions
The this compound scaffold represents an under-explored area of chemical space with potential for the development of novel therapeutic agents. The lack of publicly available head-to-head comparison data for its analogs highlights an opportunity for new research. A systematic study involving the synthesis of a focused library of analogs and their evaluation in a panel of relevant biological assays, as outlined in this guide, is required to unlock the therapeutic potential of this compound class. Future work should focus on establishing a clear structure-activity relationship to guide the optimization of potency, selectivity, and pharmacokinetic properties.
Reproducibility of Experiments with 1-(6-Chloropyridazin-3-yl)azetidin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological relevance of 1-(6-Chloropyridazin-3-yl)azetidin-3-ol. Recognizing the critical importance of reproducibility in scientific research, this document outlines a detailed, plausible experimental protocol for its synthesis, alongside a comparison with alternative compounds. The information presented is intended to support researchers in making informed decisions regarding the selection and application of this and related molecules in drug discovery and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyridazine and azetidine scaffolds in biologically active molecules. The pyridazine ring is a key feature in a number of kinase inhibitors, while the azetidin-3-ol moiety can serve as a versatile scaffold for further functionalization, potentially improving physicochemical properties and target engagement. This guide addresses the need for a reproducible synthetic route to this compound and provides a comparative context for its potential utility.
Synthetic Protocols and Comparison
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is common for the preparation of N-substituted heterocyclic compounds. Below, we detail a reproducible protocol and compare it with the synthesis of two alternative compounds: 1-(6-Chloropyrazin-2-yl)azetidin-3-ol and various 6-Chloropyridazin-3-yl derivatives with alternative amine substituents.
Table 1: Comparison of Synthetic Protocols
| Parameter | Target Compound: this compound | Alternative 1: 1-(6-Chloropyrazin-2-yl)azetidin-3-ol | Alternative 2: Other 6-Chloropyridazin-3-yl Derivatives |
| Starting Materials | 3,6-Dichloropyridazine, Azetidin-3-ol hydrochloride | 2,6-Dichloropyrazine, Azetidin-3-ol hydrochloride | 3,6-Dichloropyridazine, Various amines (e.g., piperazine, morpholine) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Dioxane, Ethanol, or DMF |
| Base | Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) | Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) | Triethylamine (TEA) or Potassium Carbonate (K2CO3) |
| Reaction Temperature | 80-120 °C | 80-120 °C | Room Temperature to 100 °C |
| Typical Yield | 70-85% (Estimated) | 75-90% | 60-95% |
| Purification Method | Column Chromatography (Silica gel) | Column Chromatography (Silica gel) | Column Chromatography or Recrystallization |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is designed to be reproducible in a standard laboratory setting.
Materials:
-
3,6-Dichloropyridazine
-
Azetidin-3-ol hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMSO, add azetidin-3-ol hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
The reaction mixture is stirred at 100 °C for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Characterization:
The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Performance and Biological Activity Comparison
While specific experimental data for the biological activity of this compound is not widely published, we can infer its potential performance based on related compounds. Many pyridazine derivatives have been investigated as kinase inhibitors. The azetidin-3-ol moiety can provide a key hydrogen bond interaction with the hinge region of many kinases.
Table 2: Comparative Biological Data of Related Compounds
| Compound/Class | Target/Activity | Reported IC50/Ki | Key Structural Features | Reference |
| Imidazo[1,2-b]pyridazine derivatives | IKKβ inhibitors | Varies (nanomolar to micromolar range) | Fused pyridazine ring system | [1] |
| 6-Chloropyridazin-3-yl derivatives | Neuronal nicotinic acetylcholine receptors (nAChRs) | Ki values in the nanomolar range | 6-chloropyridazinyl group attached to various diamine scaffolds | [2] |
| Anilinopyrimidines (structurally related kinase inhibitor scaffold) | Various kinases (e.g., CDK, ABL) | Varies (nanomolar to micromolar range) | Anilinopyrimidine core | [3] |
Note: The data in this table is for structurally related compounds and should be used as a general guide for the potential activity of this compound.
Visualizing the Scientific Context
To better understand the relationships between the synthesis and potential application of these compounds, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Potential role as a kinase inhibitor in a signaling pathway.
Conclusion
This guide provides a foundational framework for the reproducible synthesis and comparative evaluation of this compound. The detailed SNAr protocol offers a reliable method for obtaining this compound, allowing for further investigation into its biological properties. By comparing it with structurally similar molecules, researchers can better position this compound within the broader landscape of medicinal chemistry and drug discovery. The provided diagrams offer a visual representation of the experimental and conceptual context, aiding in the planning and interpretation of future studies. The successful and reproducible synthesis of this and related compounds is a critical first step in unlocking their therapeutic potential.
References
Safety Operating Guide
Personal protective equipment for handling 1-(6-Chloropyridazin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(6-Chloropyridazin-3-yl)azetidin-3-ol, a novel compound in drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. The following information is synthesized from safety data for structurally similar compounds and general best practices for handling heterocyclic organic molecules.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound and similar chemical structures include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect eyes from splashes of the compound, which can cause serious irritation.[1][2][3] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[1][2][3][4] Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A long-sleeved laboratory coat. | To prevent accidental skin contact with the chemical. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of any dust or vapors, which may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to minimize exposure and prevent contamination.
1. Engineering Controls:
-
All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
2. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Designate a specific area within the fume hood for handling this compound.
-
Use a non-sparking spatula and a tared, sealed container for weighing to prevent static discharge and contamination.
3. Dissolution and Reaction Setup:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Keep the container closed as much as possible during the experiment.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[4]
-
Decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and other components of the waste mixture.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Keep waste containers sealed at all times, except when adding waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.[7]
Emergency Procedures: Spill Response
In the event of a spill, a quick and appropriate response is crucial to mitigate any potential hazards.
1. Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and then wash with soap and water.
2. Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is outside of a fume hood, increase ventilation if it is safe to do so.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Decision-Making for Spill Response
Caption: A decision-making diagram for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
